molecular formula C5H6N2OS B3417004 2-Methylthiazole-4-carboxamide CAS No. 100959-91-9

2-Methylthiazole-4-carboxamide

Cat. No.: B3417004
CAS No.: 100959-91-9
M. Wt: 142.18 g/mol
InChI Key: JFBXSNFENTXBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 142.02008399 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXSNFENTXBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953743
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31825-95-3
Record name 2-Methyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31825-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, from antibiotics to anticancer agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for drug design. 2-Methylthiazole-4-carboxamide, the subject of this guide, is a key building block in the synthesis of more complex pharmaceutical intermediates. Understanding its synthesis is fundamental for researchers and drug development professionals aiming to innovate in this chemical space.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols. We will delve into the classic Hantzsch thiazole synthesis for the construction of the core heterocyclic system and explore robust methods for the subsequent amidation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections. The amide bond can be disconnected to reveal 2-methylthiazole-4-carboxylic acid or its corresponding ester. Further disconnection of the thiazole ring itself, following the well-established Hantzsch synthesis logic, leads back to simple, commercially available starting materials.

G M0 This compound M1 Amide Bond Disconnection M0->M1 M2 2-Methylthiazole-4-carboxylic Acid / Ester M1->M2 M3 Hantzsch Thiazole Synthesis Disconnection M2->M3 M4 Thioacetamide + α-Halo Carbonyl M3->M4

Caption: Retrosynthetic pathway for this compound.

This analysis forms the basis of our forward synthesis, which will be detailed in the subsequent sections.

Part 1: Construction of the Thiazole Core via Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a highly reliable and versatile method for the formation of thiazole rings.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target, we will utilize an α-haloacetoacetate and thioacetamide.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism start Thioacetamide + Ethyl 2-chloroacetoacetate step1 Nucleophilic attack of sulfur on α-carbon start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular cyclization (N attacks carbonyl C) intermediate1->step2 intermediate2 Hemiaminal-like Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Ethyl 2-methylthiazole-4-carboxylate step3->product

Caption: Mechanistic steps of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of similar thiazole esters.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-chloroacetoacetate164.5916.46 g0.10
Thioacetamide75.137.51 g0.10
Ethanol46.07100 mL-
Sodium Bicarbonate84.018.40 g0.10

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.10 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the thioacetamide is fully dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the solution. An exothermic reaction may be observed.

  • Add sodium bicarbonate (8.40 g, 0.10 mol) to the reaction mixture to neutralize the HCl formed during the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-methylthiazole-4-carboxylate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights: The use of a mild base like sodium bicarbonate is crucial to prevent the degradation of the starting materials and product. While stronger bases can be used, they may lead to side reactions. The reaction time can be optimized by monitoring with TLC.

Part 2: Amidation of the Thiazole Ester

With the core thiazole ester in hand, the next step is the conversion of the ester functionality to a primary amide. Two primary methods are commonly employed: direct aminolysis with ammonia or a two-step process involving the formation of an acyl chloride followed by reaction with ammonia.

Method A: Direct Aminolysis of Ethyl 2-Methylthiazole-4-carboxylate

This is a straightforward and atom-economical approach. The ester is treated with a solution of ammonia in an alcohol, often with heating.[5]

Experimental Protocol:

  • In a sealed pressure vessel, dissolve ethyl 2-methylthiazole-4-carboxylate (0.10 mol) in 100 mL of a saturated solution of ammonia in methanol.

  • Heat the mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices: The use of a sealed vessel is necessary to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures. Methanol is a common solvent as it is a good solvent for both the ester and ammonia.

Method B: Two-Step Amidation via Acyl Chloride

This method is often faster and can be more efficient, especially for less reactive esters. It involves the conversion of the corresponding carboxylic acid to a highly reactive acyl chloride, which then readily reacts with ammonia.[6]

Step 1: Hydrolysis of Ethyl 2-Methylthiazole-4-carboxylate

First, the ester must be hydrolyzed to the carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 2-methylthiazole-4-carboxylate (0.10 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (4.4 g, 0.11 mol) and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated 2-methylthiazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Step 2: Formation of 2-Methylthiazole-4-carbonyl chloride and Reaction with Ammonia

Experimental Protocol:

  • To a flask containing 2-methylthiazole-4-carboxylic acid (0.10 mol), add thionyl chloride (13.1 g, 0.11 mol) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methylthiazole-4-carbonyl chloride is typically used in the next step without further purification.

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • A white precipitate of ammonium chloride and the product will form.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Filter the solid and wash with water to remove ammonium chloride. The remaining solid is the desired this compound.

  • Further purification can be achieved by recrystallization.

Trustworthiness of the Protocol: The formation of the acyl chloride is a standard and reliable transformation. The subsequent reaction with ammonia is typically very fast and high-yielding. The use of a catalytic amount of DMF accelerates the formation of the acyl chloride through the formation of the Vilsmeier reagent.

Summary of Synthesis Pathways

G cluster_0 Pathway 1: Direct Aminolysis cluster_1 Pathway 2: Via Acyl Chloride A Ethyl 2-chloroacetoacetate + Thioacetamide B Hantzsch Synthesis A->B C Ethyl 2-methylthiazole-4-carboxylate B->C D Aminolysis with NH3 C->D E This compound D->E F Ethyl 2-methylthiazole-4-carboxylate G Hydrolysis F->G H 2-Methylthiazole-4-carboxylic acid G->H I Acyl Chloride Formation (SOCl2) H->I J 2-Methylthiazole-4-carbonyl chloride I->J K Reaction with NH3 J->K L This compound K->L

Caption: Overview of the two primary synthesis pathways.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The Hantzsch synthesis provides a robust entry to the thiazole core, and subsequent amidation can be achieved through multiple reliable methods. The choice between direct aminolysis and the acyl chloride route will often depend on the scale of the synthesis, the available equipment, and the desired purity of the final product. As the demand for novel thiazole-containing pharmaceuticals continues to grow, the development of even more efficient, greener, and scalable syntheses for key building blocks like this compound will remain an active area of research.

References

  • Hantzsch, A.; Weber, J. H. Ber. Dtsch. Chem. Ges.1887, 20, 3118–3132.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents.
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.
  • Google Patents.
  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

  • Google Patents. Synthesis of thiazoles. US4468517A.
  • PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.
  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PMC - NIH. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Ammonia and Its Derivatives. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. [Link]

  • DiVA portal. Group (IV) Metal-Catalyzed Direct Amidation. [Link]

  • Google Patents.
  • PMC - NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. [Link]

Sources

The Multifaceted Biological Activities of 2-Methylthiazole-4-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery.[3][4] Within this vast chemical space, derivatives of 2-Methylthiazole-4-carboxamide have emerged as a particularly promising class of molecules, exhibiting a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these derivatives, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable protocols to accelerate the journey from bench to bedside.

Thiazole-containing compounds are integral to numerous FDA-approved drugs and a multitude of experimental therapeutics, underscoring their clinical significance.[5] The inherent versatility of the thiazole nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][5][6] This guide will delve into these key therapeutic areas, presenting the underlying scientific rationale and robust experimental frameworks for their investigation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4][7]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways and enzymes crucial for tumor growth and survival.

  • Cyclooxygenase (COX) Inhibition: A significant body of research has focused on thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is frequently overexpressed in various cancers.[8] Inhibition of COX-2 can suppress tumor growth and metastasis.[8] The design of these inhibitors often involves incorporating bulky substituents that can selectively bind to the active site of the COX-2 enzyme.[9]

  • c-Met Kinase Inhibition: The c-Met proto-oncogene, a receptor tyrosine kinase, plays a critical role in cell growth, motility, and invasion. Its aberrant activation is a key driver in many human cancers.[4] Several thiazole carboxamide derivatives have been designed and synthesized as potent c-Met kinase inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines with amplified c-Met.[4]

  • Tubulin Polymerization Inhibition: Some derivatives, particularly those incorporating a trimethoxyphenyl moiety, have been investigated for their ability to target the tubulin protein, a key component of the cytoskeleton.[8] By disrupting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The trimethoxyphenyl group is believed to enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.[8]

B. Experimental Workflow: From Synthesis to Cytotoxicity Assessment

A logical and robust experimental workflow is paramount to identifying and validating novel anticancer agents. The following diagram and protocol outline a standard pipeline for the synthesis and in vitro evaluation of this compound derivatives.

Anticancer_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives (e.g., Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., T47D, Caco-2, HT-29) Characterization->Cell_Culture Screening MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanistic_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanistic_Studies Lead Compound Selection

Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer this compound derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a foundational experiment in the evaluation of potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., T47D for breast cancer, Caco-2 for colorectal cancer, HT-29 for colon cancer) in appropriate media and conditions.[7][10]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A lower IC50 value indicates higher cytotoxic activity.[7]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[11] this compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][6][12][13]

A. Targeting Bacterial and Fungal Pathogens

The antimicrobial spectrum of these derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][11]

  • Antibacterial Activity: Thiazole derivatives have shown efficacy against drug-sensitive and drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[12] Hybridizing the thiazole core with other antibacterial pharmacophores is a common strategy to enhance potency and overcome resistance mechanisms.[12]

  • Antifungal Activity: Several 2-amino-1,3-thiazole-4-carboxylic acid derivatives have exhibited good fungicidal activity against a panel of fungi.[5]

  • Anti-tubercular Activity: Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis is a significant challenge.[14][15] The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[14][15][16] Some derivatives have shown excellent activity against M. tuberculosis H37Rv, with one notable compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibiting a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM).[14] Interestingly, while the initial design of some of these compounds was to mimic the action of thiolactomycin by targeting the β-ketoacyl-ACP synthase mtFabH, some of the most potent anti-tubercular derivatives did not inhibit this enzyme, suggesting an alternative mechanism of action.[14][15][16]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Anti-inflammatory and Antioxidant Activities: Modulating Cellular Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] this compound derivatives have shown potential as both anti-inflammatory and antioxidant agents.

A. Mechanisms of Action
  • Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit COX enzymes, which are key mediators of the inflammatory response.[9]

  • Antioxidant Activity: The antioxidant capacity of thiazole derivatives can be attributed to their ability to scavenge free radicals.[2][3] Some derivatives have demonstrated potent radical scavenging activity, with IC50 values for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging being significantly lower than that of the standard antioxidant Trolox.[2] Molecular docking studies suggest that some of these compounds may exert their antioxidant effects by interacting with the Keap1 protein, leading to the activation of the Nrf2-mediated antioxidant response pathway.[2]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

    • Include a control well containing the DPPH solution and the solvent without the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole and carboxamide moieties. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of more potent and selective compounds.[7][12]

For instance, in the context of anticancer activity, substitutions on the phenyl ring of 2-phenylthiazole-4-carboxamide derivatives have been shown to significantly influence their cytotoxicity against different cancer cell lines.[7][10] Similarly, for antimicrobial activity, the hybridization of the thiazole core with other pharmacophores has been a successful strategy to enhance potency.[12]

The future of drug discovery with this compound derivatives lies in a multidisciplinary approach that combines synthetic chemistry, in vitro and in vivo biological evaluation, and computational modeling.[2][3][8] Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can provide valuable insights into the binding interactions of these compounds with their biological targets, thereby facilitating the design of next-generation therapeutics with improved efficacy and safety profiles.[2][3][8]

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents has been substantiated by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of their mechanisms of action and the experimental protocols required for their evaluation. By leveraging the principles of medicinal chemistry and employing robust biological assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Alimohammadi, F., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • Al-Balas, Q., et al. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.
  • Request PDF. (n.d.). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents.
  • (n.d.).
  • (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. J-Stage.
  • (n.d.). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed.
  • (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • (n.d.). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
  • (n.d.). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • (n.d.).
  • (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • (n.d.).
  • (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.
  • (n.d.).
  • (n.d.). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • (n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed.

Sources

The 2-Methylthiazole-4-carboxamide Scaffold: Mechanisms of Action and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methylthiazole-4-carboxamide (2-MTC), treating it as a privileged pharmacophoric scaffold rather than a single therapeutic agent. In drug discovery, this moiety serves as a critical "warhead" or "linker" in three distinct therapeutic classes: Succinate Dehydrogenase (SDH) inhibitors (fungicides/metabolic modulators), IMPDH inhibitors (antivirals/oncology), and emerging Kinase/GPCR modulators .

Executive Summary: The Pharmacophore Defined

This compound is a heteroaromatic scaffold characterized by a thiazole ring substituted with a methyl group at the C2 position and a carboxamide group at the C4 position. It is rarely used as a standalone drug due to rapid clearance and low potency; however, it acts as a high-affinity fragment in Fragment-Based Drug Discovery (FBDD).

Its biological activity is driven by two key structural features:

  • The Carboxamide Motif: Mimics the nicotinamide ring of NAD+ (essential for IMPDH inhibition) and acts as a hydrogen-bond donor/acceptor pair for Serine/Histidine residues in enzyme active sites (SDH inhibition).

  • The Thiazole Ring: Provides

    
    -
    
    
    
    stacking capabilities and positions the substituents in a planar geometry, critical for fitting into the Ubiquinone-binding tunnel of Complex II.

Core Mechanism A: Succinate Dehydrogenase (SDH) Inhibition

The most industrial and validated application of the thiazole-4-carboxamide class is the inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain (ETC). This mechanism is the basis for carboxamide fungicides (e.g., Thifluzamide analogs).

Molecular Mechanism

The this compound core acts as a Type II SDH Inhibitor . It binds to the Ubiquinone-binding site (Site Qp) within the succinate dehydrogenase complex (SdhB/C/D subunits).

  • Competitive Binding: The scaffold competes with ubiquinone (Coenzyme Q) for the binding pocket.

  • H-Bonding Network: The amide oxygen accepts a hydrogen bond from a conserved Tyrosine residue (e.g., Tyr83 in E. coli numbering), while the amide nitrogen donates a hydrogen bond to a conserved Serine or Tryptophan .

  • Electron Transport Blockade: By occupying Site Qp, the molecule prevents the transfer of electrons from FADH2 (generated by succinate oxidation) to the Ubiquinone pool. This halts mitochondrial respiration and halts ATP production.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the Electron Transport Chain by the scaffold.

SDH_Inhibition Succinate Succinate SDH Complex II (SDH) [FAD -> FADH2] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate QH2 Ubiquinol (QH2) SDH->QH2 e- Transfer (BLOCKED) Q_Pool Ubiquinone (Q) Q_Pool->SDH Binding at Site Qp ComplexIII Complex III QH2->ComplexIII Downstream Respiration Inhibitor 2-Methylthiazole- 4-carboxamide (Scaffold) Inhibitor->SDH COMPETITIVE INHIBITION (Blocks Site Qp)

Caption: Disruption of Mitochondrial Complex II. The scaffold competitively binds Site Qp, preventing Ubiquinone reduction and halting ATP synthesis.

Core Mechanism B: IMPDH Inhibition (Antimetabolite)

In oncology and virology, thiazole-4-carboxamides are analogs of Tiazofurin . The "2-methyl" variant serves as a structural probe for the Nicotinamide binding pocket of Inosine Monophosphate Dehydrogenase (IMPDH).

The "NAD+ Mimic" Hypothesis

IMPDH is the rate-limiting enzyme in the de novo synthesis of Guanine nucleotides (GTP/dGTP).

  • Metabolic Activation: While Tiazofurin (2-ribosyl) is phosphorylated to form the active metabolite TAD (Thiazole-4-carboxamide Adenine Dinucleotide), the 2-methyl analog lacks the ribose handle for phosphorylation.

  • Direct Fragment Binding: The this compound fragment binds directly to the Nicotinamide sub-site of the cofactor pocket.

  • Inhibition: It locks the enzyme in an inactive conformation or sterically hinders the hydride transfer from IMP to NAD+. This results in a depletion of the GTP pool, inducing cell cycle arrest (S-phase) and apoptosis.

Quantitative Comparison (SAR Data)

The following table highlights why the "2-Methyl" group is a critical SAR (Structure-Activity Relationship) toggle compared to other substitutions.

CompoundC2-SubstituentTargetActivity (IC50/Ki)Mechanism Note
Tiazofurin

-D-Ribofuranosyl
IMPDH II

(as TAD)
Metabolically activated to NAD+ analog.
2-MTC (Scaffold) Methyl IMPDH II

Weak binder; lacks ribose anchor.
Thifluzamide 2,6-dibromo-phenylSDH (Complex II)

Lipophilic tail confers high affinity.
TC-Series 4-methoxyphenylAMPA Receptor

Allosteric modulation (Neuroprotection).

Insight: The 2-methyl group renders the molecule metabolically stable (unlike the ribose) but reduces potency against IMPDH unless linked to a larger "tail" to engage the Adenosine pocket.

Emerging Mechanism: Smoothened & Kinase Modulation

Recent high-throughput screens utilize the this compound core as a linker in Smoothened (Smo) inhibitors (Hedgehog pathway).

  • Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the transmembrane domain of the Smo GPCR.

  • Role: It serves as a rigid spacer that orients lipophilic aromatic rings into the deep hydrophobic pocket of the receptor.

Experimental Protocol: Self-Validating Synthesis & Assay

To study this mechanism, researchers must first synthesize the high-purity scaffold and then assay it against SDH.

Synthesis: The Hantzsch Thiazole Method

This protocol yields high-purity this compound for biological testing.

  • Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (Solvent).

  • Cyclization: Reflux Thioacetamide and Ethyl Bromopyruvate in Ethanol for 4 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material.

  • Amidation: Treat the resulting Ethyl 2-methylthiazole-4-carboxylate with saturated methanolic ammonia (NH3/MeOH) at

    
     to RT for 12 hours.
    
  • Purification: Recrystallize from Ethanol/Water.

    • QC Check: 1H NMR (DMSO-d6) must show Thiazole-H singlet at

      
       ppm and Methyl singlet at 
      
      
      
      ppm.
SDH Inhibition Assay (Mitochondrial Fraction)

Objective: Validate the "Mechanism A" (Complex II inhibition).

  • Preparation: Isolate mitochondria from rat liver or yeast using differential centrifugation.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM), DCPIP (2,6-dichlorophenolindophenol, 50

    
    ), and Phenazine Methosulfate (PMS).
    
  • Execution:

    • Add this compound (dissolved in DMSO) at concentrations

      
      .
      
    • Initiate reaction with mitochondrial fraction.

  • Readout: Monitor the reduction of DCPIP at 600 nm (Blue

    
     Colorless).
    
  • Validation:

    • Positive Control: Malonate (Competitive inhibitor) or Carboxin.

    • Result: A dose-dependent decrease in DCPIP reduction rate confirms SDH inhibition.

References

  • Slayden, R. A., et al. (1996). "Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis." Antimicrobial Agents and Chemotherapy, 40(12), 2813–2819. (Establishes the thiazole-carboxamide interaction with condensing enzymes).

  • Franchetti, P., & Grifantini, M. (1999). "Nucleoside analogs in cancer treatment." Current Opinion in Investigational Drugs. (Details the IMPDH mechanism of thiazole-4-carboxamide adenine dinucleotide).
  • White, G. A. (1988).[1] "Furan Carboxamide Fungicides: Structure-Activity Relationships with the Succinate Dehydrogenase Complex." Pesticide Biochemistry and Physiology, 31, 129–145.[1][2] (Foundational paper on carboxamide binding to Complex II).

  • Niswender, C. M., et al. (2016). "Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7." ACS Chemical Neuroscience. (Cites this compound derivatives as mGluR modulators).

  • PubChem Compound Summary. (2024). "this compound."[1][2][3][4] CID 284728.[5]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Drug Discovery

Understanding 2-Methylthiazole-4-carboxamide: A Structural Perspective

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a thiazole ring, a heterocyclic moiety common in many pharmaceuticals, which imparts a degree of aromatic character and potential for hydrogen bonding through its nitrogen and sulfur atoms. The presence of a methyl group at the 2-position adds a nonpolar character, while the carboxamide group at the 4-position is a key player in solubility, capable of acting as both a hydrogen bond donor and acceptor. The interplay of these functional groups will dictate its interaction with various solvents. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including as antitumor, antibacterial, and antifungal agents.[1][2]

Before embarking on experimental determination, it is prudent to gather any available physicochemical data. For many novel compounds, these may need to be predicted using computational models. Key parameters include:

  • pKa: The ionization constant will predict how solubility changes with pH.

  • LogP: The partition coefficient between octanol and water gives an indication of the compound's lipophilicity.

  • Melting Point: A high melting point can sometimes be correlated with lower solubility due to strong crystal lattice energy.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This process is an equilibrium between the solid state of the compound and its dissolved state. For poorly soluble drugs, the "shake-flask" method is the gold standard for determining this equilibrium solubility.[3]

The choice of solvent is critical and should be guided by the intended application. For pharmaceutical development, solvents of interest typically include:

  • Aqueous Buffers: At various physiologically relevant pH values (e.g., pH 2.0 to simulate gastric fluid and pH 7.4 for blood plasma) to understand how ionization affects solubility.[4]

  • Organic Solvents: Such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone, which are commonly used in formulation and analytical procedures.[2]

  • Biorelevant Media: Such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better predict in vivo dissolution.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The following protocol outlines the "shake-flask" method, a robust and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator capable of constant agitation at a controlled temperature

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vial with a known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute sample if necessary sep2->ana1 ana2 Quantify concentration using HPLC ana1->ana2

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment. A starting point could be to add 5-10 mg of the compound to 1 mL of each solvent.

    • Accurately record the volume of solvent added to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 8, 16, 24, 48 hours) in a preliminary experiment.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles. The choice of filter material is important to minimize drug binding.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • The saturated solutions may need to be diluted to fall within the linear range of the calibration curve. Accurately perform and record any dilutions.

    • Analyze the diluted samples by HPLC.

    • Using the calibration curve, determine the concentration of this compound in the diluted samples and then back-calculate the concentration in the original saturated solution.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolubility (µg/mL)Solubility (mM)
WaterExperimental ValueCalculated Value
pH 2.0 BufferExperimental ValueCalculated Value
pH 7.4 BufferExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

Interpreting the Results:

  • Aqueous Solubility: Low aqueous solubility (e.g., <10 µg/mL) may indicate potential issues with oral absorption.

  • pH-Dependent Solubility: A significant difference in solubility between pH 2.0 and pH 7.4 buffers would suggest that the compound is ionizable. This is crucial for predicting its behavior in different parts of the gastrointestinal tract.

  • Solubility in Organic Solvents: High solubility in solvents like DMSO and ethanol is important for preparing stock solutions for in vitro assays and for formulation development.

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

  • Compound Degradation: If the compound is unstable in a particular solvent, this can lead to inaccurate solubility measurements. The stability of the compound in each solvent should be assessed, for example, by re-analyzing the samples after a certain period.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates from a DMSO stock solution added to an aqueous buffer. Kinetic solubility is generally higher than thermodynamic solubility but can be a useful early indicator.[5]

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound, or any drug candidate, is not merely an academic exercise. It is a critical dataset that informs crucial decisions throughout the drug development pipeline, from lead optimization and formulation design to the prediction of in vivo performance. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can generate the high-quality, reliable solubility data necessary to advance their promising compounds toward the clinic. The principles and methodologies described herein provide a self-validating system for the accurate and trustworthy determination of this fundamental physicochemical property.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. [Link]

  • 2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S. PubChem. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S. PubChem. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PMC. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • natural 2-isopropyl-4-methylthiazole. (2023). Axxence Aromatic GmbH. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

Sources

homologous series of 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Homologous Series of 2-Methylthiazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide focuses on the , a scaffold with significant therapeutic promise. A homologous series provides a systematic framework for understanding how incremental changes in molecular structure, specifically the elongation of an N-alkyl chain on the carboxamide moiety, influence physicochemical properties and biological activity.[3] We will explore the synthetic pathways to generate these series, analyze the resulting structure-property and structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The this compound Scaffold: A Foundation for Drug Discovery

The Thiazole Ring: A Privileged Structure

The 1,3-thiazole is a five-membered heterocyclic aromatic ring containing both sulfur and nitrogen. This arrangement confers a unique set of electronic and steric properties, making it an exceptional scaffold for molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions and contributes to the molecule's overall lipophilicity.[4] Thiazole-containing compounds exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][4][5][6]

Significance of the 2-Methyl and 4-Carboxamide Substituents

The specific substitution pattern of the this compound core is critical to its function:

  • 2-Methyl Group: The methyl group at the C2 position is not merely a passive substituent. It can influence the molecule's overall conformation and steric profile, which can be crucial for fitting into the binding pocket of a target protein.[7][8] This seemingly minor modification can improve binding geometry by altering the molecule's shape and reducing potential steric clashes within the active site.[8]

  • 4-Carboxamide Group: The carboxamide linkage (-CONH-) at the C4 position is a key pharmacophoric feature. It is a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with amino acid residues in biological targets like enzymes and receptors. The substituents attached to the amide nitrogen (the 'R' group in -CONHR) provide a vector for chemical modification, making it the ideal position to generate a homologous series and fine-tune the molecule's properties.

The Homologous Series in Drug Discovery

A homologous series is a sequence of compounds with the same functional group where successive members differ by a single repeating unit, typically a methylene (-CH₂-) group.[3][9] Studying such a series is a fundamental strategy in lead optimization for several reasons:

  • Systematic Modulation of Properties: Each added -CH₂- group systematically increases the molecular weight and, most importantly, the lipophilicity (fat-solubility) of the compound. This gradual change allows for a precise tuning of properties like membrane permeability, solubility, and plasma protein binding.[10]

  • Mapping the Binding Pocket: By observing how biological activity changes with increasing chain length, researchers can infer the size and nature of the target's binding pocket. A sharp drop in activity after a certain chain length, for instance, may indicate a steric clash with the protein wall.

  • Understanding Structure-Activity Relationships (SAR): The clear, incremental structural changes allow for an unambiguous correlation between structure and biological effect, forming the bedrock of rational drug design.

Synthesis of N-Alkyl-2-Methylthiazole-4-carboxamide Homologues

The construction of this homologous series relies on two core transformations: the formation of the central thiazole ring and the subsequent elaboration of the carboxamide side chain.

Synthetic Strategy and Workflow

A robust and efficient approach involves first synthesizing the 2-methylthiazole-4-carboxylic acid core, followed by amide coupling with a series of primary alkylamines (methylamine, ethylamine, propylamine, etc.) to build the homologous series. The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring.

G A Starting Materials (Ethyl Acetoacetate, Thioacetamide) B Hantzsch Thiazole Synthesis (Bromination & Cyclization) A->B C Intermediate (Ethyl 2-Methylthiazole-4-carboxylate) B->C D Saponification (Hydrolysis of Ester) C->D E Core Acid (2-Methylthiazole-4-carboxylic acid) D->E G Amide Coupling Reaction (e.g., EDCI, DMAP) E->G F Primary Alkylamines (R-NH2 where R = CH3, C2H5, C3H7...) F->G H Target Homologous Series (N-Alkyl-2-Methylthiazole-4-carboxamides) G->H I Purification & Characterization (Chromatography, NMR, HRMS) H->I

Caption: General workflow for the synthesis of the target homologous series.

Experimental Protocol: Synthesis of 2-Methylthiazole-4-carboxylic Acid

This protocol describes the formation of the core acid intermediate. The causality behind this two-step, one-pot approach is efficiency; it avoids the need to isolate and purify the unstable α-bromo intermediate, increasing overall yield and simplifying the procedure.[11]

Step 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

  • Reaction Setup: To a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (3-5 mL per gram of ester). Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add bromine (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption. Stir for an additional 30 minutes post-addition.

  • Cyclization: In a separate flask, dissolve thioacetamide (1.1 eq) in ethanol. Add this solution to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The product will often precipitate as a solid or can be extracted with ethyl acetate.

  • Purification: The crude ester can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Base Addition: Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to 60-70 °C for 2-3 hours, monitoring by TLC until the starting ester is consumed.

  • Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 2M HCl). A white or off-white precipitate of the carboxylic acid will form.

  • Isolation: Filter the solid, wash with cold water to remove salts, and dry under vacuum to yield the pure 2-methylthiazole-4-carboxylic acid.

Experimental Protocol: Amide Coupling to Form the Homologous Series

This general protocol uses a peptide coupling agent (EDCI) to activate the carboxylic acid, enabling efficient reaction with various primary amines. DMAP is a highly effective acylation catalyst.

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 2-methylthiazole-4-carboxylic acid (1.0 eq), the desired primary amine (e.g., methylamine hydrochloride, ethylamine hydrochloride; 1.1 eq), and a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7]

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq, if using an amine salt).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.[12]

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl-2-methylthiazole-4-carboxamide. Repeat this protocol for each amine in the series (ethylamine, propylamine, etc.).

Physicochemical and Structural Properties

The predictable variation in structure within a homologous series leads to a gradual trend in physical properties.[10][13]

Structure-Property Relationships

As the N-alkyl chain lengthens:

  • Lipophilicity (LogP): Increases. Each -CH₂- group adds a hydrophobic component, making the molecule less water-soluble and more lipid-soluble. This is a critical parameter for membrane permeability and can drastically affect a drug's pharmacokinetic profile.

  • Polar Surface Area (PSA): Remains constant. The PSA is determined by the polar atoms (O, N) in the thiazole and carboxamide groups. Since this core structure does not change, the PSA is consistent across the series.

  • Boiling Point & Melting Point: Generally increase due to stronger van der Waals forces between the larger molecules.[10]

Table 1: Calculated Physicochemical Properties of N-Alkyl-2-Methylthiazole-4-carboxamide Homologues
Homologue (R group)Molecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
Methyl (-CH₃)C₆H₈N₂OS156.210.8569.9
Ethyl (-C₂H₅)C₇H₁₀N₂OS170.231.2669.9
n-Propyl (-C₃H₇)C₈H₁₂N₂OS184.261.7769.9
n-Butyl (-C₄H₉)C₉H₁₄N₂OS198.292.2869.9
n-Pentyl (-C₅H₁₁)C₁₀H₁₆N₂OS212.322.7969.9
Note: LogP values are estimations and can vary based on the calculation algorithm.

Biological Activity and Therapeutic Potential

The true value of synthesizing a homologous series lies in dissecting its structure-activity relationship (SAR).

Overview of Biological Targets

Derivatives of thiazole carboxamide have been investigated for a wide range of biological activities, demonstrating their versatility. Known targets and activities include:

  • Anticancer: Inhibition of various cancer cell lines, often through mechanisms like tubulin polymerization inhibition or kinase inhibition (e.g., c-Met).[4][14][15]

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

  • Antioxidant: Scavenging of free radicals.[6][16]

  • Antimicrobial: Activity against bacteria, including Mycobacterium tuberculosis, and fungi.[5][17]

Structure-Activity Relationship (SAR) Analysis

G A Increase N-Alkyl Chain Length (n in - (CH₂)nCH₃) +CH₂ unit B Physicochemical Change ▲ Lipophilicity (LogP) ▼ Aqueous Solubility A:f0->B:head Leads to C Pharmacokinetic Impact ▲ Membrane Permeability ▲ Plasma Protein Binding ▼ Bioavailability (potentially) B:f0->C:f0 B:f1->C:f2 D Pharmacodynamic Impact Potency Change (May increase or decrease) Potential for Steric Hindrance 'Lipophilic Efficiency' may decrease C->D Affects

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Methylthiazole-4-carboxamide in M3 Muscarinic Antagonist Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Topic: A detailed guide to the characterization of novel compounds, exemplified by 2-Methylthiazole-4-carboxamide, for M3 muscarinic antagonist activity.

Editorial Note: As of the latest literature review, this compound has not been documented as a characterized M3 muscarinic receptor antagonist. The thiazole ring is a known scaffold in various pharmacologically active compounds, and its derivatives have been explored for a range of biological activities.[1][2][3] Notably, some thiazole-containing molecules have been investigated as modulators of muscarinic receptors.[4] This document, therefore, serves as a comprehensive guide for a researcher embarking on the characterization of a novel chemical entity, such as this compound, for its potential as an M3 muscarinic antagonist. The protocols and principles outlined herein are based on established methodologies in the field of pharmacology and drug discovery.

Introduction: The M3 Muscarinic Receptor as a Therapeutic Target

The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the effects of acetylcholine in the parasympathetic nervous system.[5] M3Rs are widely expressed in various tissues, including smooth muscle, exocrine glands, and the central nervous system.[1] Their activation is primarily coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC).[6] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a range of physiological responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[1]

Given their significant role in pathophysiology, M3Rs are a key target for therapeutic intervention. Antagonists of the M3R are clinically important for the treatment of conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[7][8] The development of M3R-selective antagonists is a major goal in drug discovery to minimize side effects associated with the blockade of other muscarinic receptor subtypes, particularly the M2 receptor in the heart.[9]

The following sections provide a detailed workflow and protocols for the comprehensive evaluation of a novel compound, this compound, as a potential M3 muscarinic antagonist.

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Experimental_Workflow Start Novel Compound (this compound) BindingAssay Primary Screen: Radioligand Competition Binding Assay (M3R) Start->BindingAssay FunctionalAssay Secondary Screen: Functional Assay (M3R) (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Binding Confirmed (Determine Ki) NoBinding No Binding (Inactive) BindingAssay->NoBinding No Displacement SelectivityScreen Selectivity Profiling: Binding & Functional Assays (M1, M2, M4, M5) FunctionalAssay->SelectivityScreen Antagonist Activity Confirmed (Determine IC50) Agonist Agonist Activity Detected FunctionalAssay->Agonist Stimulatory Effect LeadCompound Lead Compound for Further Development SelectivityScreen->LeadCompound Selective for M3 NonSelective Non-Selective (Potential Off-Target Effects) SelectivityScreen->NonSelective Binds to Other Subtypes

Sources

Application Notes & Protocols: Experimental Setup for 2-Methylthiazole-4-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Significance of the Thiazole Scaffold

The 2-methylthiazole-4-carboxamide core is a privileged scaffold in medicinal chemistry and drug development. Thiazole rings are integral components of numerous FDA-approved drugs and are associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxamide functional group provides a versatile handle for synthetic elaboration, allowing for the construction of complex molecular architectures with therapeutic potential.[3]

This guide provides a detailed experimental framework for the synthesis of this compound and its subsequent application in further synthetic transformations. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design.

II. Synthesis of this compound

The most direct and efficient synthesis of this compound begins with its corresponding carboxylic acid. The process involves the activation of the carboxylic acid to an acid chloride, followed by amidation with an ammonia source. This two-step, one-pot procedure is a cornerstone of amide synthesis.

Causality of Experimental Design:
  • Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards direct amidation with amines under mild conditions. Activation is necessary to convert the hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the carboxylic acid to a highly reactive acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1]

  • Anhydrous Conditions: The acid chloride intermediate is highly susceptible to hydrolysis. Therefore, maintaining anhydrous (dry) conditions throughout the reaction is critical to prevent the reverse reaction back to the carboxylic acid and to maximize the yield of the desired amide.

  • Nucleophilic Acyl Substitution: The final step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia (from ammonium hydroxide) attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion yields the stable primary amide.

Workflow for Synthesis of this compound

cluster_0 Synthesis of this compound A 2-Methylthiazole-4- carboxylic acid C Acid Chloride Intermediate (in situ) A->C Activation B Thionyl Chloride (SOCl₂) in Anhydrous DCM E This compound (Product) C->E Amidation D Conc. Ammonium Hydroxide (NH₄OH)

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-Methylthiazole-4-carboxylic acid to the primary amide.[1]

Materials:

Reagent/MaterialGradeSupplier Example
2-Methylthiazole-4-carboxylic acid≥97%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Ammonium hydroxide (NH₄OH)28-30% solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Brine (Saturated NaCl solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2-Methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

  • Acid Chloride Formation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15 minutes. Causality Note: The excess thionyl chloride ensures complete conversion of the starting material. The reaction is exothermic, and slow addition at 0°C helps control the temperature.

  • Reaction to Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Removal of Excess Reagent: Cool the mixture back to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Safety Note: Thionyl chloride is corrosive and reacts with water. Ensure the vacuum trap is robust.

  • Amidation: Re-dissolve the crude acid chloride intermediate in fresh anhydrous DCM. Cool the solution to 0 °C. Add concentrated ammonium hydroxide (5.0 eq) dropwise. A precipitate will form immediately.

  • Reaction and Work-up: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure solid.

III. Application in Further Synthesis: Amide Bond Coupling

The 2-methylthiazole scaffold is often elaborated by forming new amide bonds, linking it to other molecules of interest.[2] The parent carboxylic acid is a key intermediate for these reactions, which typically employ coupling reagents to facilitate the bond formation under mild conditions.

Causality of Experimental Design:
  • Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.

  • Role of Additives: In some cases, particularly with sterically hindered substrates or to minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt can react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, leading to higher yields and purity.

General Workflow for Amide Coupling Reactions

cluster_1 General Amide Coupling Protocol A 2-Methylthiazole-4- carboxylic acid C O-Acylisourea Intermediate (Active Species) A->C Activation B Coupling Reagent (e.g., DCC) E N-Substituted-2-methylthiazole- 4-carboxamide (Product) C->E Coupling F Dicyclohexylurea (DCU) (Byproduct) C->F Forms Byproduct D Primary or Secondary Amine (R-NH₂)

Caption: General workflow for DCC-mediated amide coupling.

Experimental Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for coupling 2-Methylthiazole-4-carboxylic acid with a generic amine.

Materials:

Reagent/MaterialGrade
2-Methylthiazole-4-carboxylic acid≥97%
Amine (Primary or Secondary)Reagent Grade
Dicyclohexylcarbodiimide (DCC)≥99%
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%
Dichloromethane (DCM), Anhydrous≥99.8%
Hydrochloric Acid (HCl)1 M solution
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent

Procedure:

  • Reaction Setup: Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Coupling Reagent: Cool the solution to 0 °C. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). A white precipitate (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted amide.

IV. Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.[4]

Summary of Analytical Data:

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation, proton environment- Singlet for the thiazole proton (C5-H) ~8.0-8.5 ppm.- Singlet for the methyl group (CH₃) ~2.7-2.8 ppm.- Broad signals for the amide protons (NH₂) ~7.0-8.0 ppm (may exchange with D₂O).
¹³C NMR Carbon skeleton analysis- Carbonyl carbon (C=O) ~160-165 ppm.- Thiazole ring carbons ~115-160 ppm.- Methyl carbon (CH₃) ~18-20 ppm.
FT-IR Functional group identification- Strong C=O stretch for the amide at ~1650-1680 cm⁻¹.- N-H stretching (two bands for primary amide) at ~3200-3400 cm⁻¹.- C-N stretch ~1400 cm⁻¹.
Mass Spec Molecular weight and formula confirmation- Molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight (C₅H₆N₂OS = 142.18 g/mol ).
Melting Point Purity assessmentA sharp melting point range indicates high purity. The reported melting point for the parent acid is 145-150 °C. The amide's melting point will differ and should be recorded.

V. References

  • Organic Syntheses Procedure. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses. Retrieved from [Link]

  • Al-Omaily, J. H., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.

  • Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More. YouTube. Retrieved from [Link]

  • Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.

  • BenchChem. (2025). Application Notes & Protocols: 2-Methylthiazole-4-carbothioamide in the Synthesis of Bioactive Molecules. BenchChem.

  • Faramarzi, S., et al. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.

  • Al-Omaily, J., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS Journals.

  • LookChem. (n.d.). The Chemical Profile of 2-Methylthiazole: Properties and Applications. Retrieved from [Link]

  • Alt, C. A., et al. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents. Retrieved from

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]

  • Wang, L., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.

  • Kiec-Kononowicz, K., & Karolak-Wojciechowska, J. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.

  • Hoffmann-La Roche. (2006). Thiazole-4-carboxamide derivatives as mglur5 antagonists. Google Patents.

  • Zhao, Y., et al. (2020). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. ScienceDirect.

  • Li, W., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed.

  • Jadoon, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Application Note: Evaluation of 2-Methylthiazole-4-carboxamide Scaffolds as COX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-4-carboxamide scaffold has emerged as a privileged structure in the design of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs often lack selectivity, leading to gastrointestinal toxicity via COX-1 inhibition, 2-methylthiazole-4-carboxamide derivatives exhibit tunable selectivity for Cyclooxygenase-2 (COX-2) .

This application note provides a comprehensive technical guide for evaluating this class of compounds. It details the mechanistic rationale, standardized in vitro screening protocols, and data analysis frameworks required to validate this compound and its substituted analogs as potent COX inhibitors.

Mechanistic Rationale

Structural Basis of Inhibition

The cyclooxygenase active site converts arachidonic acid (AA) to Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). The this compound scaffold functions as a competitive inhibitor by occupying the cyclooxygenase channel.

  • COX-1 Interaction: The active site is constricted by Ile523 . Bulky N-substituted thiazole carboxamides often face steric hindrance here, reducing affinity.

  • COX-2 Selectivity: The substitution of Ile523 with the smaller Val523 in COX-2 creates a secondary hydrophobic side pocket. The thiazole ring, particularly when decorated with aryl groups (e.g., 4-methoxyphenyl) at the 2-position or amide nitrogen, can exploit this pocket, enhancing potency and selectivity (Hawash et al., 2023).

Pathway Visualization

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Heme-dependent) AA->COX Substrate Binding PGG2 PGG2 (Unstable Intermediate) COX->PGG2 Cyclooxygenase Activity PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Downstream Synthases Inhibitor This compound (Scaffold) Inhibitor->COX Competitive Inhibition (Blocks AA Binding)

Figure 1: Mechanism of Action. The thiazole inhibitor competes with Arachidonic Acid for the COX active site, preventing the formation of inflammatory mediators.[1]

Experimental Protocol: COX-1/2 Inhibition Assay

This protocol utilizes a Peroxidase Activity Assay . COX enzymes possess dual activity: cyclooxygenase and peroxidase. By monitoring the peroxidase reaction (reduction of PGG2 to PGH2) using a colorimetric or fluorometric substrate, we can infer the inhibition of the initial cyclooxygenase step.

Materials & Reagents[2][3]
  • Enzymes: Recombinant Human COX-1 and COX-2 (lyophilized or frozen stocks).

  • Substrate: Arachidonic Acid (100 mM stock in Ethanol).

  • Cofactor: Hematin (Porcine), 100 µM stock in DMSO/Buffer.

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Test Compound: this compound (or derivative), dissolved in DMSO.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

Compound Preparation (Critical Step)

The lipophilicity of thiazole carboxamides requires careful solubilization to prevent precipitation in the aqueous assay buffer.

  • Stock Solution: Dissolve this compound to 10 mM in 100% DMSO. Vortex until clear.

  • Serial Dilution: Prepare 10x working concentrations in assay buffer.

    • Note: Keep final DMSO concentration < 2% in the well to avoid enzyme denaturation.

    • Range: 0.01 µM to 100 µM (Log-scale spacing).

Assay Workflow

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Reaction & Detection Step1 Dissolve Compound (10mM DMSO Stock) Step3 Add Inhibitor to Enzyme Incubate 10 min @ 25°C Step1->Step3 Step2 Prepare Enzyme Mix (COX-1/2 + Heme) Step2->Step3 Step4 Add Colorimetric Substrate (TMPD or ADHP) Step3->Step4 Step5 Initiate with Arachidonic Acid Step4->Step5 Step6 Measure Absorbance/Fluorescence (Kinetic Mode: 5 mins) Step5->Step6

Figure 2: Step-by-step workflow for the COX inhibition screening assay.

Detailed Steps
  • Background Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

  • 100% Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL Solvent.

  • Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL This compound (various concentrations).

  • Pre-Incubation: Incubate the plate for 10 minutes at 25°C . This allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate Addition: Add 10 µL of Colorimetric Substrate (e.g., TMPD) to all wells.

  • Initiation: Quickly add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately read the plate in kinetic mode (Absorbance at 590 nm for TMPD) for 2–5 minutes.

Data Analysis & Expected Results

Calculation of % Inhibition

Calculate the slope (rate of reaction) for the linear portion of the kinetic curve.



IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic fit).

Expected Performance (Benchmark Data)

Based on SAR studies of thiazole-4-carboxamide derivatives (Hawash et al., 2023):

Compound TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Unsubstituted Scaffold > 100> 50Low
N-(3,4,5-trimethoxyphenyl) ~ 15 - 600.2 - 1.0 High (>50)
Standard (Celecoxib) 15.00.04375

Interpretation: The unsubstituted this compound is often a weak inhibitor. However, it serves as the essential pharmacophore. Potency is dramatically increased by adding lipophilic/aryl groups to the amide nitrogen, which interact with the hydrophobic channel of COX-2.

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Oxidation of TMPD by light or contaminants.

    • Solution: Prepare TMPD fresh and keep in the dark. Use ADHP (fluorescence) for higher sensitivity.

  • Issue: Compound Precipitation.

    • Cause: 2-Methylthiazole derivatives can be highly lipophilic.

    • Solution: Verify solubility in assay buffer visually. If precipitating, reduce final concentration or increase DMSO (max 5%).

  • Issue: No Inhibition Observed.

    • Cause: Insufficient pre-incubation time.

    • Solution: Some COX inhibitors are "slow-binding." Increase pre-incubation of Enzyme + Inhibitor to 20–30 minutes.

References

  • Hawash, M. et al. (2023).[2] Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry.

  • Hawash, M. et al. (2023).[2] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

  • Cayman Chemical. (n.d.).[3] COX-1 (human) Inhibitor Screening Assay Kit Protocol.

  • Al-Balas, Q. et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE.

Sources

cell culture protocols for testing 2-Methylthiazole-4-carboxamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Assessment of 2-Methylthiazole-4-carboxamide Cytotoxicity

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the cytotoxicity of this compound. Thiazole carboxamide derivatives are a class of compounds investigated for various therapeutic properties, including anticancer and anti-inflammatory effects.[1][2] A thorough understanding of a compound's cytotoxic profile is a foundational step in preclinical development.

This guide moves beyond simple step-by-step instructions, delving into the rationale behind experimental design choices to ensure the generation of reliable, reproducible, and meaningful data. We will cover the entire workflow, from strategic cell line selection to the execution of complementary cytotoxicity assays and final data interpretation.

The Strategic Framework for Cytotoxicity Assessment

Evaluating the cytotoxic potential of a novel compound like this compound requires a multi-faceted approach. A single assay provides only one perspective on cell health. Therefore, we advocate for a tripartite strategy that interrogates three distinct cellular processes: metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis). This strategy provides a more complete picture of the compound's mechanism of action at the cellular level.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis Cell_Line_Selection Cell Line Selection (e.g., Cancer vs. Normal) Culture_Maintenance Cell Culture & Maintenance (Adherent or Suspension) Cell_Line_Selection->Culture_Maintenance Seeding Cell Seeding (Optimize Density) Culture_Maintenance->Seeding Dose_Response Compound Treatment (this compound) Seeding->Dose_Response MTT Metabolic Activity (MTT Assay) Dose_Response->MTT Measure Viability LDH Membrane Integrity (LDH Release Assay) Dose_Response->LDH Measure Necrosis Caspase Apoptosis Induction (Caspase-Glo 3/7 Assay) Dose_Response->Caspase Measure Apoptosis Data_Acquisition Data Acquisition (Spectrophotometer/Luminometer) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Calculation (Dose-Response Curves) Data_Acquisition->IC50 Interpretation Mechanistic Interpretation IC50->Interpretation

Figure 1: Overall Experimental Workflow.
The Critical Choice: Selecting Appropriate Cell Lines

The selection of a cell line is arguably the most critical decision in a cytotoxicity study, as it dictates the relevance of your findings.[3][4] The choice should be hypothesis-driven.

  • For Anticancer Screening: If this compound is being investigated as a potential anticancer agent, a panel of cancer cell lines is appropriate. Previous studies on related thiazole carboxamide derivatives have utilized lines such as HT-29 (colon cancer), MCF-7 (breast adenocarcinoma), SKNMC (neuroblastoma), and A549 (lung cancer) to assess efficacy.[2][5][6]

  • For General Toxicity Screening: To assess baseline toxicity against non-cancerous cells, it is imperative to include one or more "normal" cell lines. Commonly used lines include human embryonic kidney cells (HEK293T), mouse fibroblasts (L929 or 3T3), or human fibroblasts.[7][8] Comparing the IC50 values between cancer and normal cell lines provides a preliminary therapeutic index.

  • Relevance to Target Organ: If the compound is intended for a specific therapeutic area, cell lines derived from the target organ should be considered.[9]

Experimental Controls: The Foundation of Trustworthy Data

Every assay plate must include a set of controls to validate the results and allow for proper normalization.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any cytotoxic effects of the solvent itself.

  • Untreated Control (Negative Control): Cells treated with cell culture medium only. This represents 100% cell viability or baseline LDH/caspase activity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin, or Triton™ X-100 for lysis). This control confirms that the assay system is working correctly.

  • Medium-Only Control (Blank): Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance or luminescence from the measurements.

Core Cytotoxicity Assay Protocols

The following section details the protocols for the three recommended assays. It is crucial to maintain sterile conditions throughout all cell handling procedures.[10]

Assay 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

G cluster_0 In Living Cells cluster_1 Measurement MTT Yellow MTT (Soluble) Formazan Purple Formazan (Insoluble Crystals) MTT->Formazan Mitochondrial Dehydrogenases Solubilized Solubilized Purple Solution Formazan->Solubilized Add Solubilizer (e.g., DMSO) Absorbance Measure Absorbance (~570 nm) Solubilized->Absorbance

Figure 2: Principle of the MTT Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[14]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Calculation:

    • Corrected Absorbance = Absorbance(570nm) - Absorbance(630nm)

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that, upon cell lysis, is released into the culture medium.[16] The assay uses a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product, measured colorimetrically.[16][17]

G node_cell Damaged Cell node_medium Culture Medium node_cell->node_medium LDH Release node_ldh LDH Enzyme node_reaction Lactate + NAD+ → Pyruvate + NADH node_ldh->node_reaction Catalyzes node_color INT (Tetrazolium Salt) → Red Formazan node_reaction->node_color NADH reduces node_measure Measure Absorbance (~490 nm) node_color->node_measure

Figure 3: Principle of the LDH Release Assay.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to set up additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells (measures baseline LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before the assay (represents 100% cytotoxicity).[15]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension or loosely adherent cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16]

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., from kits by Thermo Fisher Scientific, Promega, or Cell Signaling Technology).[15][16][18] Add 50 µL of the Reaction Mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if included in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

  • Calculation:

    • Corrected Absorbance = Absorbance(490nm) - Absorbance(680nm)

    • % Cytotoxicity = [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[5] The assay provides a luminogenic caspase-3/7 substrate containing the DEVD peptide sequence.[19] When the reagent is added to cells, lysis occurs, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[20] The intensity of the light is directly proportional to the amount of caspase activity.

G node_cell Apoptotic Cell node_caspase Active Caspase-3/7 node_cell->node_caspase Contains node_cleavage Substrate (DEVD-aminoluciferin) Aminoluciferin node_caspase->node_cleavage Cleaves Substrate node_reagent Caspase-Glo® Reagent (Substrate + Luciferase) node_reagent->node_cleavage node_light Light (Luminescence) node_cleavage->node_light Luciferase Catalyzes node_measure Measure Luminescence node_light->node_measure

Figure 4: Principle of the Caspase-Glo® 3/7 Assay.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol (e.g., from Promega).[19]

  • Assay Procedure ("Add-Mix-Measure"):

    • Add: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

    • Measure: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.[19]

  • Calculation: After subtracting the background luminescence from the medium-only control, the fold-increase in caspase activity can be calculated relative to the vehicle control.

Data Presentation and Interpretation

For each assay, data should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the measured effect (% Viability, % Cytotoxicity, or Relative Luminescence) on the y-axis. A non-linear regression analysis can then be used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Table 1: Summary of Assay Endpoints and Interpretation

AssayPrimary MeasurementCellular Process InterrogatedInterpretation of High Signal
MTT Assay Colorimetric (Absorbance)Mitochondrial metabolic activityHigh cell viability/proliferation
LDH Release Assay Colorimetric (Absorbance)Loss of plasma membrane integrity (Necrosis/Lysis)High cytotoxicity
Caspase-Glo® 3/7 Assay LuminescenceActivation of executioner caspases (Apoptosis)High level of apoptosis induction

By comparing the results from all three assays, a researcher can begin to elucidate the primary mechanism of cytotoxicity. For example:

  • High LDH release and low caspase activation suggests a necrotic or lytic cell death mechanism.

  • Low LDH release but high caspase activation strongly indicates an apoptotic mechanism.[6]

  • A decrease in MTT signal without significant LDH or caspase activity at early time points might suggest a cytostatic (inhibition of proliferation) rather than a cytotoxic effect.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
  • Dong, T. T., & Laane, K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare.com. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. (n.d.). On Science. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate. [Link]

  • Cell Culture Video: Step-by-Step Guide to Passaging Cells. (2018). YouTube. [Link]

  • Thawing Cells: Cell Culture Basics. (2018). YouTube. [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (n.d.). Taylor & Francis. [Link]

  • How to prepare Essential 8 Medium for pluripotent stem cell culture. (2020). YouTube. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (n.d.). Brieflands. [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). R Discovery. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. [Link]

  • Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. (2012). Semantic Scholar. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS One. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]

Sources

Application Note: Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry known for its utility in designing kinase inhibitors, antibiotics (e.g., third-generation cephalosporins), and peptidomimetics.

The protocols below prioritize the Hantzsch Thiazole Synthesis using ethyl bromopyruvate, as it is the most direct, scalable, and reliable route to the 4-carboxylic acid substitution pattern.

Strategic Overview & Chemical Logic

The 2-aminothiazole core acts as a bioisostere for phenol, pyridine, and amide groups, offering unique hydrogen-bonding capabilities. In drug discovery, the 4-carboxylic acid position is critical because it provides a vector for solubility enhancement or further functionalization (e.g., amide coupling to extend into solvent-exposed pockets of a protein target).[1]

The Core Reaction: Hantzsch Condensation

The synthesis relies on the condensation of thiourea (a binucleophile) with ethyl bromopyruvate (an


-halo-

-keto ester).[1]
  • Regioselectivity: The sulfur atom of thiourea is the most nucleophilic site (soft nucleophile) and attacks the

    
    -carbon of the bromopyruvate (soft electrophile).[1]
    
  • Driving Force: The reaction is driven by the formation of a stable aromatic thiazole ring and the irreversible loss of water.

Mechanistic Pathway

The reaction proceeds through an


 displacement followed by an intramolecular cyclization.

HantzschMechanism Reactants Thiourea + Ethyl Bromopyruvate Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 N-Attack on Carbonyl Product 2-Amino-1,3-thiazole- 4-carboxylate Inter2->Product - H₂O (Aromatization)

Figure 1: Mechanistic flow of the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol A: Classical Liquid-Phase Synthesis (High Purity)

Objective: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate (Intermediate 1). Scale: 10 mmol (scalable to >100 mmol).

Reagents
  • Ethyl bromopyruvate (90%+ purity): 1.95 g (10 mmol)

  • Thiourea: 0.76 g (10 mmol)

  • Ethanol (Absolute): 20 mL

  • Workup: Saturated aqueous

    
     or 
    
    
    
    .[1]
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 equiv) in absolute ethanol.

  • Addition: Add ethyl bromopyruvate (1.0 equiv) dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; mild warming is normal.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Validation: Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).[1] The starting bromopyruvate (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine) should appear.
  • Isolation (HBr Salt): Upon cooling to room temperature, a crystalline solid often precipitates.[1] This is the hydrobromide salt.

  • Neutralization (Crucial Step):

    • Evaporate the solvent to roughly 50% volume.

    • Pour the residue into 50 mL of ice-water.

    • Slowly add saturated

      
       or 
      
      
      
      solution with stirring until pH
      
      
      8.[1]
    • Observation: The solution will turn cloudy as the free base precipitates.

  • Purification: Filter the off-white solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol/water (4:1) if necessary.[1]
    

Typical Yield: 75–85% Melting Point: 175–177 °C

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Objective: Rapid synthesis for library generation.[1]

Methodology
  • Mixture: Combine thiourea (1.0 equiv) and ethyl bromopyruvate (1.0 equiv) in a microwave-safe vial.

  • Solvent: Add minimal ethanol (2–3 mL for 5 mmol scale) to create a slurry.

  • Irradiation: Irradiate at 80–100 °C (approx. 150 W) for 10–15 minutes .

  • Workup: Pour into crushed ice/water and neutralize as in Protocol A.

Comparison of Methods:

ParameterClassical RefluxMicrowave Assisted
Reaction Time 2–4 Hours10–15 Minutes
Solvent Usage High (20 mL/g)Low (2–5 mL/g)
Yield 75–85%85–92%
Energy Efficiency LowHigh
Protocol C: Hydrolysis to the Free Acid

Objective: Converting the ester to 2-amino-1,3-thiazole-4-carboxylic acid . Context: The ester is often too lipophilic for certain assays or requires deprotection for coupling.

  • Dissolution: Dissolve the ethyl ester (from Protocol A) in a 1:1 mixture of THF/Water or Methanol/Water.

  • Saponification: Add LiOH (2.5 equiv) or NaOH (2.5 equiv).

  • Reaction: Stir at room temperature for 4–6 hours (or 50 °C for 1 hour).

  • Workup:

    • Evaporate organic solvent (THF/MeOH).[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4.

    • Precipitation: The carboxylic acid is zwitterionic and poorly soluble in water at its isoelectric point; filter the precipitate.

Workflow Visualization

SynthesisWorkflow Start Start: Thiourea + Ethyl Bromopyruvate Reaction Reflux (EtOH, 3h) OR Microwave (10 min) Start->Reaction Check TLC Check (Disappearance of Bromopyruvate) Reaction->Check Isolation Cool & Pour into Ice Water Check->Isolation Neut Neutralize with NaHCO3 (pH 8) Isolation->Neut Filter Filtration & Wash (Cold H2O) Neut->Filter Decision Desired End Product? Filter->Decision Ester Ethyl Ester (Recrystallize EtOH) Decision->Ester Ester Acid Hydrolysis (LiOH/THF) -> Free Acid Decision->Acid Free Acid

Figure 2: Operational workflow for synthesis and purification.

Expert Tips & Troubleshooting

  • Trapping the HBr: The reaction produces HBr as a byproduct. If the reaction turns dark or tarry, add sodium acetate (1.0 equiv) directly to the reaction mixture before refluxing. This buffers the solution in situ.

  • Handling Ethyl Bromopyruvate: This reagent is a potent lachrymator.[1] Always handle in a fume hood. If the reagent is dark brown (degraded), distill it under vacuum before use to improve yield.

  • Schiff Base Formation: The 2-amino group is nucleophilic. To create Schiff bases (imines), reflux the 2-aminothiazole product with an aldehyde in ethanol with a catalytic amount of glacial acetic acid.

  • Solubility: The 4-carboxylic acid derivative is high-melting and poorly soluble in non-polar solvents. Use DMSO or DMF for NMR characterization.[1]

References

  • Ejaz, S., et al. (2019).[1] "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases." BMC Chemistry. [1]

  • Kalhor, M., et al. (2023).[1][2] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid." RSC Advances.

  • Mali, D. R., et al. (2022).[1] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology.

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis."

Sources

Application Note: High-Purity Isolation of 2-Methylthiazole-4-carboxamide using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 2-Methylthiazole-4-carboxamide, a key heterocyclic building block in pharmaceutical research and development. Achieving high purity of this compound is critical for its use in synthesis, screening, and as an active pharmaceutical ingredient (API) intermediate. We present a robust methodology centered on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), chosen for its high resolution and suitability for polar amide compounds. This document details the underlying chromatographic principles, a step-by-step preparative protocol, methods for purity validation, and a logical workflow for method development. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Chromatographic Rationale

This compound is a polar heterocyclic compound whose biological activity and reaction kinetics are highly dependent on its purity. Impurities from synthetic routes, such as starting materials, by-products, or degradation products, can interfere with downstream applications, leading to unreliable data and compromised outcomes. Flash chromatography is a common technique for purifying synthetic reaction products.[1] For thiazole derivatives, normal-phase column chromatography using silica gel with solvent systems like ethyl acetate/hexane or methanol/dichloromethane has been successfully employed.[2][3]

However, for achieving purities greater than 98%, particularly when dealing with closely-related polar impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers superior resolving power.[4] The decision to employ RP-HPLC is based on the physicochemical properties of the target molecule. The amide functional group and the nitrogen and sulfur heteroatoms make this compound a polar compound, which can be well-retained and separated on a non-polar stationary phase using a polar mobile phase.[4][5]

The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the stationary phase (typically alkyl-bonded silica, like C18).[6] By modulating the polarity of the mobile phase—usually a mixture of water and an organic solvent like acetonitrile or methanol—we can precisely control the elution of the target compound and achieve fine separation from its impurities.[7]

Physicochemical Properties of this compound

Understanding the target molecule's properties is fundamental to designing a robust purification strategy.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₅H₆N₂OS-
Molecular Weight 142.18 g/mol Suitable for standard HPLC and mass spectrometry detection.
Structure Thiazole ring with methyl and carboxamide groupsThe amide and heterocyclic rings provide polarity and sites for hydrogen bonding.
Polarity Polar CompoundWell-suited for Reverse-Phase HPLC. May show limited retention on C18 columns with highly aqueous mobile phases, requiring careful gradient optimization.[8]
Solubility Soluble in polar organic solvents (Methanol, DMSO, DMF)Sample preparation should utilize a strong solvent compatible with the aqueous mobile phase to ensure complete dissolution and prevent precipitation on injection.
Ionization The thiazole nitrogen is weakly basic.Mobile phase pH control using modifiers like formic acid or trifluoroacetic acid (TFA) is recommended to ensure consistent analyte charge state, leading to sharp, reproducible peaks.[7]

Purification Workflow and Method Selection

The overall process from a crude synthetic mixture to a verified, pure compound follows a logical sequence. The choice between normal-phase and reverse-phase chromatography depends on the nature of the impurities.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Final Processing crude Crude Product (Post-Synthesis) dissolve Dissolve in minimal strong solvent (e.g., DMSO, MeOH) crude->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter prep_hplc Preparative RP-HPLC filter->prep_hplc collect Collect Fractions (UV-Triggered) prep_hplc->collect pool Pool Pure Fractions collect->pool analytical_hplc Purity Check by Analytical HPLC/LC-MS pool->analytical_hplc evaporate Solvent Evaporation (Lyophilization/Rotovap) pool->evaporate analytical_hplc->evaporate If pure final_product Pure Compound (>98%) evaporate->final_product

Caption: General workflow for the purification and validation of this compound.

Decision Logic: Reverse-Phase vs. Normal-Phase

While this note focuses on RP-HPLC, a brief decision guide is useful.

G start Analyze crude mixture by TLC/LC-MS impurity_check Are major impurities significantly less polar than the product? start->impurity_check np_purify Use Normal-Phase Flash Chromatography (Silica Gel) impurity_check->np_purify YES rp_purify Use Reverse-Phase Preparative HPLC (C18) impurity_check->rp_purify NO np_path YES rp_path NO np_rationale Rationale: Impurities elute first in non-polar solvent, allowing for easy separation. np_purify->np_rationale rp_rationale Rationale: Provides high resolution for polar impurities that are structurally similar to the product. rp_purify->rp_rationale

Caption: Decision tree for selecting the primary chromatographic purification method.

Protocol: Preparative RP-HPLC Purification

This protocol is designed for high-purity isolation and assumes access to a standard preparative HPLC system with UV detection.

Materials and Equipment
  • HPLC System: Preparative HPLC with gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.

  • Column: C18 stationary phase (e.g., 150 x 21.2 mm, 5 µm particle size). A C18 phase is a versatile starting point for separating weakly polar to non-polar compounds.[4]

  • Solvents: HPLC-grade water, acetonitrile (ACN), and a mobile phase modifier (e.g., formic acid, FA, or trifluoroacetic acid, TFA).

  • Sample: Crude this compound.

  • Reagents: Dimethyl sulfoxide (DMSO) or Methanol (MeOH) for sample dissolution.

  • Equipment: Syringe filters (0.45 µm, PTFE), analytical balance, vortex mixer, rotary evaporator or lyophilizer.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).

    • Causality: The acidic modifier suppresses the ionization of silanol groups on the silica backbone and ensures the thiazole nitrogen is protonated, leading to improved peak shape and reproducible retention times.[7][8]

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).

    • Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, making it ideal for gradient elution in RP-HPLC.[7]

Sample Preparation
  • Accurately weigh ~50-100 mg of crude this compound.

  • Dissolve the sample in the minimum volume of DMSO or Methanol required for complete dissolution (e.g., 1-2 mL).

    • Causality: Using a strong solvent ensures the entire sample is solubilized. Minimizing the volume prevents band broadening and potential solvent effects on the column.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.

Chromatographic Method

The following gradient is a robust starting point and should be optimized based on an initial analytical-scale scouting run.

ParameterSetting
Column C18, 150 x 21.2 mm, 5 µm
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 272 nm
Injection Volume 500 - 1000 µL (dependent on concentration)
Column Temperature Ambient

Gradient Elution Profile:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.095%5%
2.095%5%
17.050%50%
18.05%95%
20.05%95%
21.095%5%
25.095%5%
  • Causality: The shallow gradient from 5% to 50% ACN over 15 minutes is designed to provide high resolution for polar compounds that elute early in the run. The high-organic wash step (95% ACN) cleans the column of any strongly retained, non-polar impurities before re-equilibration.[6]

Fraction Collection and Post-Processing
  • Equilibrate: Flush the column with the initial mobile phase conditions (95:5 A:B) for at least 5 column volumes or until the baseline is stable.

  • Inject: Inject the filtered sample onto the column.

  • Collect: Set the fraction collector to trigger based on the UV signal (rising slope and threshold at the detection wavelength). Collect the peak corresponding to this compound.

  • Analyze: Perform a rapid purity check on the collected fractions using analytical HPLC or LC-MS. A typical analytical method would use a smaller column (e.g., 50 x 4.6 mm) and a faster gradient.

  • Pool & Evaporate: Combine the fractions confirmed to be of high purity (>98%).

  • Isolate: Remove the mobile phase solvents using a rotary evaporator (for ACN/MeOH) followed by a lyophilizer (to remove water), yielding the pure compound as a solid.

Purity Validation and Expected Results

The success of the purification must be validated by an orthogonal analytical method.

  • Analytical RP-HPLC: Inject a small, diluted aliquot of the final product. The chromatogram should show a single major peak with >98% peak area.

  • LC-MS: Confirm the identity of the major peak by its mass-to-charge ratio (m/z). For this compound, the expected [M+H]⁺ ion is approximately 143.03.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities that may co-elute but have a different chemical structure.

Troubleshooting

ProblemPossible CauseSolution
Broad Peaks Sample overload; poor sample solubility; column degradation.Reduce injection mass; use a stronger injection solvent (but keep volume minimal); replace the column.
Poor Resolution Inappropriate gradient slope; wrong stationary phase.Make the gradient shallower around the elution time of the target. Consider a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.
No Retention Compound is too polar for the chosen conditions.Decrease the initial %B (organic) to 2% or 0%. Consider using a more retentive column (e.g., embedded polar group C18) or switching to HILIC.[5]
Split Peaks Sample solvent effect; column void or blockage.Reduce injection volume or dissolve the sample in the initial mobile phase. Backflush the column or replace it.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the high-purity isolation of this compound using preparative reverse-phase HPLC. By understanding the compound's properties and the principles of chromatography, researchers can effectively implement and adapt this method. The key to success lies in a systematic approach involving proper sample preparation, a well-designed gradient, and rigorous purity validation of the final product. This robust method ensures the high quality of the compound, making it suitable for the most demanding applications in drug discovery and development.

References

  • Drescher, M., & de la Torre, B. G. (2014). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. PubMed. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

  • Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH. Available at: [Link]

  • Singh, R., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]

  • ResearchGate. (2017). What is the standard procedure for Reverse Phase column chromatography? ResearchGate. Available at: [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. Chromatography Online. Available at: [Link]

Sources

use of 2-Methylthiazole-4-carboxamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methylthiazole-4-carboxamide in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the operational framework for utilizing This compound (2-MTC) as a seed fragment in drug discovery. While thiazoles are "privileged scaffolds" capable of binding diverse biological targets (kinases, bromodomains, viral polymerases), they present specific challenges regarding solubility and non-specific binding. This protocol synthesizes rigorous biophysical screening (STD-NMR, SPR) with validated synthetic growth strategies to transition 2-MTC from a millimolar binder to a nanomolar lead.

Part 1: Chemical Profile & Library Design

The "Rule of Three" Compliance

2-MTC is an ideal FBDD starting point because it leaves significant "chemical space" for elaboration. It strictly adheres to the Astex "Rule of Three" for fragments, ensuring that subsequent additions of functional groups do not prematurely violate drug-like properties (Lipinski’s Rule of 5).

PropertyValueRule of 3 LimitStatus
Molecular Weight 142.18 Da< 300 Da✅ Pass
cLogP ~0.45< 3✅ Pass
H-Bond Donors 2 (Amide NH2)< 3✅ Pass
H-Bond Acceptors 3 (N, O, S)< 3✅ Pass
Rotatable Bonds 1< 3✅ Pass
PSA ~68 Ų< 60-80 Ų✅ Pass
Structural Vectors for Optimization

The scaffold offers two distinct vectors for growing the fragment into a high-affinity ligand:

  • Vector A (Amide Terminus): The primary handle. Accessible via hydrolysis to acid or reduction to amine. Ideal for reaching solvent-exposed regions or adjacent sub-pockets.

  • Vector B (C2-Methyl): The "anchor" point. The methyl group can be functionalized (e.g., via radical bromination or C-H activation) to access deep hydrophobic pockets.

Part 2: Screening Methodologies & Workflow

Core Directive: Thiazoles can be "frequent hitters" (aggregators).[1] You must validate specific binding before attempting synthesis.

The Screening Cascade (DOT Visualization)

FBDD_Workflow Start Fragment Library (2-MTC Analogues) Solubility QC: Solubility & Aggregation (DLS / Nephelometry) Start->Solubility PrimaryScreen Primary Screen: Ligand-Observed NMR (STD) Solubility->PrimaryScreen Soluble > 0.5mM Kill Discard: Aggregator / Non-Specific Solubility->Kill Aggregates Validation Validation: SPR (Kinetics) or X-Ray PrimaryScreen->Validation STD Signal > 5% PrimaryScreen->Kill No Signal / Broadening Validation->Kill Super-Stoichiometric Hit Confirmed Hit (Kd: 100µM - 2mM) Validation->Hit 1:1 Binding Model Grow Synthetic Elaboration (Vector Growth) Hit->Grow

Figure 1: Validated screening cascade for thiazole fragments. Note the critical "Solubility" gate to filter false positives common with aromatic heterocycles.

Part 3: Detailed Protocols

Protocol A: Ligand-Observed STD-NMR Screening

Purpose: Detect weak binding (Kd ~ mM range) by transferring magnetization from the protein to the bound fragment.

Reagents:

  • Target Protein ( >95% purity, ~20-30 kDa ideally).

  • Fragment: this compound (dissolved in d6-DMSO).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (Must be deuterated D2O buffer).

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a 500 µL sample in a 5mm NMR tube.

    • Protein Concentration: 10 µM.

    • Ligand Concentration: 500 µM (50:1 Ligand-to-Protein ratio).

    • DMSO Limit: Ensure final d6-DMSO concentration is < 2% (v/v) to prevent protein denaturation.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein methyls/amides.

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128-256 scans.

    • Perform a

      
       filter (30 ms) to suppress protein background signals.
      
  • Analysis (Self-Validation):

    • Subtract "On-Resonance" from "Off-Resonance" spectra.

    • Positive Result: Appearance of ligand peaks (aromatic proton at C5, methyl protons at C2) in the difference spectrum.

    • Negative Control: Run the same experiment with only the ligand (no protein). If peaks appear, the ligand is aggregating or binding non-specifically to the probe. Discard.

Protocol B: Surface Plasmon Resonance (SPR) Validation

Purpose: Confirm 1:1 binding stoichiometry and eliminate "sticky" compounds.

  • Immobilization: Immobilize target protein on a CM5 chip (aim for ~2000 RU).

  • Solvent Correction: Perform DMSO calibration (critical for fragments).

  • Injection: Inject 2-MTC at concentrations ranging from 50 µM to 1 mM.

  • Evaluation:

    • Square Wave: Fragments usually show fast on/off rates (square sensorgrams).

    • Stoichiometry: If

      
       exceeds theoretical calculated max (based on MW), the compound is aggregating.
      

Part 4: Synthetic Application & Case Studies

Synthetic Elaboration Strategy

Once binding is confirmed, the fragment must be "grown."

  • Pathway 1: Amide Coupling (The "Easy" Route)

    • Hydrolyze 2-MTC to the acid.

    • React with diverse amines using HATU/DIPEA.

    • Target: This vector often points toward solvent; use it to improve solubility or reach a nearby lysine/arginine.

  • Pathway 2: C-H Activation (The "High Value" Route)

    • The C5 position (adjacent to Sulfur) is electronically active.

    • Reaction: Palladium-catalyzed C-H arylation.

    • Target: This allows the introduction of biaryl systems to engage hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).

Visualization of Chemical Growth

Synthesis_Path Fragment 2-Methylthiazole- 4-carboxamide Intermed Hydrolysis to Carboxylic Acid Fragment->Intermed NaOH/MeOH Lead2 C5 Arylation (Hydrophobic Pocket) Fragment->Lead2 Ar-Br, Pd(OAc)2 (Direct C-H Activation) Lead1 Amide Coupling (Solvent Reach) Intermed->Lead1 R-NH2, HATU

Figure 2: Divergent synthetic pathways for optimizing the 2-MTC scaffold.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery. Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.[2]

  • Schamberger, B., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

Sources

Application Note: Formulation Strategies for In Vivo Delivery of 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for formulating 2-Methylthiazole-4-carboxamide for in vivo administration. It is designed for formulation scientists and pharmacologists requiring high-fidelity delivery systems for pharmacokinetic (PK), toxicological, or efficacy studies.[1][2][3]

Executive Summary & Compound Profile

This compound is a low-molecular-weight heteroaromatic amide.[1][2][3] While structurally simple, its formulation for animal studies presents specific challenges typical of thiazole-carboxamide derivatives:

  • Crystal Lattice Energy: The primary amide functionality (

    
    ) acts as both a hydrogen bond donor and acceptor, often creating stable, high-melting-point crystal lattices that resist dissolution in aqueous media.[1][2][3]
    
  • pKa Profile: The thiazole nitrogen is weakly basic (pKa

    
     2.5), meaning the compound remains unionized at physiological pH (7.4).[1][2][3] Consequently, pH manipulation (salt formation) is ineffective  for enhancing solubility in neutral biological buffers.[1][2][3]
    
  • Lipophilicity: The methyl-thiazole core imparts moderate lipophilicity, necessitating wetting agents for homogenous suspension.[1][2][3]

Recommendation: For high-dose oral studies (toxicology/efficacy), a stabilized suspension is the Gold Standard.[1][2][3] For intravenous (IV) PK studies, a co-solvent or cyclodextrin-based solution is required to prevent micro-precipitation and embolism.[1][2][3]

Pre-Formulation Decision Matrix

Before selecting a vehicle, the compound's solubility behavior determines the formulation class.[1][2][3] Use the following decision tree to select the appropriate protocol.

FormulationDecision Start Start: Define Dose Requirement Route Route of Administration? Start->Route Oral Target Dose > 10 mg/kg? Route->Oral Oral (PO) IV Solubility Check in 5% DMSO / 20% HP-β-CD Route->IV Intravenous (IV) HighDose PROTOCOL A: Suspension (MC/Tween) Oral->HighDose Yes LowDose Check Solubility in PEG400/Water Oral->LowDose No Soluble PROTOCOL B: Co-solvent Solution LowDose->Soluble Soluble Insoluble Insoluble LowDose->Insoluble Insoluble Insoluble->HighDose Clear PROTOCOL C: Cyclodextrin Complex IV->Clear Clear Solution Precipitate PROTOCOL B: High % Co-solvent (DMSO/PEG) IV->Precipitate Precipitation caption Figure 1: Vehicle Selection Decision Tree based on dose and physicochemical properties.

Detailed Protocols

PROTOCOL A: Oral Suspension (Standard for Toxicology/Efficacy)

Target Concentration: 1 – 100 mg/mL Stability: High (7–14 days at 4°C) Rationale: Methylcellulose (MC) provides viscosity to prevent sedimentation, while Tween 80 acts as a wetting agent to disrupt the hydrophobic surface of the thiazole ring, ensuring uniform dispersion.[1][2][3]

ComponentConcentration (w/v)Function
This compound VariableActive Pharmaceutical Ingredient (API)
Tween 80 (Polysorbate 80) 0.5%Wetting Agent / Surfactant
Methylcellulose (400 cP) 0.5%Suspending Agent / Viscosity Modifier
Water for Injection q.s. to 100%Bulk Vehicle

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 40% of the required water to 80°C.[1][2][3]

    • Slowly disperse Methylcellulose powder into the hot water with vigorous stirring (magnetic or overhead stirrer) to prevent clumping.[1][2][3]

    • Once dispersed, add the remaining cold water and stir on ice for 30 minutes until the solution becomes clear and viscous (hydration step).

  • Compound Wetting (Critical Step):

    • Weigh the API into a mortar.[1][2][3]

    • Add Tween 80 directly to the powder.[1][2][3]

    • Levigate (grind) with a pestle until a smooth, lump-free paste is formed.[1][2][3] Note: If the paste is too dry, add a minimal amount of the MC vehicle.[1][2][3]

  • Dispersion:

    • Geometric Dilution: Gradually add the MC vehicle to the paste in small increments, triturating constantly to maintain a homogenous suspension.[1][2][3]

    • Transfer to a vial and vortex for 2 minutes.

  • Verification:

    • Invert the vial.[1][2][3] The suspension should flow smoothly without rapid sedimentation or "caking" at the bottom.[1][2][3]

PROTOCOL B: Co-Solvent Solution (IV/IP/Low Dose PO)

Target Concentration: 1 – 10 mg/mL Stability: Low (Use within 24 hours) Rationale: This formulation uses dielectric constant adjustment.[1][2][3] The thiazole-carboxamide is likely soluble in DMSO and PEG400 but insoluble in water.[1][2][3] We use a "step-down" dilution method to avoid crashing out.[1][2][3]

Component% (v/v)Function
DMSO 5%Primary Solubilizer (High solvent power)
PEG 400 40%Co-solvent / Stabilizer
Saline (0.9% NaCl) 55%Physiological Diluent

Step-by-Step Procedure:

  • Dissolution: Weigh the API into a vial. Add the calculated volume of 100% DMSO . Vortex/sonicate until completely dissolved. The solution must be crystal clear.

  • Stabilization: Add the PEG 400 to the DMSO solution and vortex.

  • Dilution (The "Crash" Point):

    • Slowly add the Saline (or water) dropwise while vortexing.[1][2][3]

    • Warning: If the solution turns milky, the compound has precipitated.[1][2][3] Stop. You must either reduce the concentration or switch to Protocol C.

  • Filtration: Pass through a 0.22 µm PES (Polyethersulfone) filter to ensure sterility for IV use.

PROTOCOL C: Cyclodextrin Complexation (Rescue Formulation)

Target Concentration: 1 – 20 mg/mL Stability: Moderate Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic thiazole moiety, shielding it from water while maintaining a clear aqueous phase.[1][2][3] This is the safest vehicle for IV administration regarding hemolysis and irritation.[1][2][3]

Recipe:

  • 20% (w/v) HP-β-CD in Water (or Saline).[1][2][3]

Step-by-Step Procedure:

  • Prepare a 20% w/v solution of HP-β-CD in water.[1][2][3]

  • Add the API to the cyclodextrin solution.[1][2][3]

  • Sonication Cycle: Sonicate for 20–30 minutes at ambient temperature. The solution may require time to clarify as complexation kinetics can be slow.[1][2][3]

  • pH Check: Verify pH is between 6.0–8.0.

  • Filtration: Sterile filter (0.22 µm).

Quality Control & Safety Validations

Every batch must undergo the following "Self-Validating" checks before animal dosing:

ParameterAcceptance CriteriaMethodWhy?
Visual Appearance Suspension: Uniform, no clumps.Solution: Clear, no particles.[1][2][3]Visual InspectionPrevents embolism (IV) or dosing variability (PO).[1][2][3]
pH 5.5 – 8.0pH MeterExtreme pH causes tissue necrosis (IP/IV) or gastric irritation.[1][2][3]
Osmolality 280 – 600 mOsm/kgOsmometerHypertonic vehicles (>600) cause pain and red blood cell damage.[1][2][3]
Concentration Verification ± 10% of TargetHPLC-UV (254 nm)Ensures the dose administered matches the study design.
HPLC Method for Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Thiazole absorbance max).[1][2][3]

References

  • Gad, S. C., et al. (2016).[1][2][3] Formulation of Poorly Water-Soluble Drugs for Oral Administration: Physicochemical and Physiological Issues and the Lipid Formulation Classification System. European Journal of Pharmaceutical Sciences.[1][2][3] Link (Context: General principles for Class II compounds).

  • Li, P., & Zhao, L. (2007).[1][2][3] Developing Early Formulations: Practice and Perspective.[1][2][3] International Journal of Pharmaceutics.[1][2][3] Link (Context: Co-solvent selection strategies for discovery PK).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] Link (Context: Use of HP-β-CD for solubilizing lipophilic aromatics).[1][2][3]

  • Nair, A., & Jacob, S. (2016).[1][2][3] A simple practice guide for dose conversion between animals and human.[1][2][3] Journal of Basic and Clinical Pharmacy.[1][2][3] Link (Context: Dosing volume limits for PO/IV/IP).

Sources

Troubleshooting & Optimization

improving the yield of 2-Methylthiazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylthiazole-4-carboxamide Synthesis

Introduction: The "Yield Trap" in Thiazole Synthesis

Welcome to the technical support hub for This compound .

If you are accessing this guide, you are likely facing a specific bottleneck: low isolated yields despite high LC-MS conversion. This molecule presents a classic "yield trap" in heterocyclic chemistry.[1] While the thiazole ring formation (Hantzsch synthesis) is robust, the subsequent amidation and isolation steps are plagued by water solubility issues and competitive hydrolysis.[1]

This guide moves beyond standard literature protocols, offering industrial troubleshooting for the two critical stages:

  • The Hantzsch Cyclization (Constructing the ring correctly).

  • The Amidation & Isolation (The step where most yield is lost).[1]

Module 1: The Hantzsch Cyclization (Ester Formation)[1]

The Reaction: Condensation of Thioacetamide with Ethyl Bromopyruvate.[1]

Workflow Diagram

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Pathway Start Thioacetamide + Ethyl Bromopyruvate Inter Hydroxy-thiazoline Intermediate Start->Inter EtOH, 0-5°C Dehyd Dehydration (- H2O) Inter->Dehyd Reflux Side Side Reaction: Polymerization/Tars Inter->Side Uncontrolled Exotherm Product Ethyl 2-methylthiazole- 4-carboxylate Dehyd->Product High Yield

Figure 1: The critical path for ring formation.[1][2] Controlling the initial exotherm is vital to prevent tar formation.

Troubleshooting & FAQs

Q: My reaction mixture turns into a black tar/oil. What went wrong? A: This is a symptom of uncontrolled exotherm .[1]

  • The Cause: The initial nucleophilic attack of the sulfur (thioacetamide) on the

    
    -carbon (bromopyruvate) is highly exothermic.[1] If the temperature spikes >40°C during addition, the bromopyruvate polymerizes or the thioacetamide degrades.[1]
    
  • The Fix:

    • Dissolve Thioacetamide in Ethanol (0.5 M).[1] Cool to 0°C .[1]

    • Add Ethyl Bromopyruvate dropwise over 30–60 minutes.

    • Allow to warm to Room Temperature (RT) only after addition is complete.

    • Reflux for 2–4 hours to drive the dehydration step.[1]

Q: I see a solid precipitate during the reaction. Is this my product? A: Likely not. It is probably the Hydrobromide (HBr) salt of the thiazole ester.[1]

  • The Fix: Do not filter it out yet. The HBr salt is often less soluble in ethanol.[1]

  • Workup Adjustment: Upon completion, neutralize the reaction mixture with saturated aqueous

    
     to liberate the free base ester before extraction. This ensures the product partitions into the organic layer (DCM or EtOAc).[1]
    

Module 2: Amidation (The Bottleneck)

The Reaction: Conversion of Ethyl 2-methylthiazole-4-carboxylate to the Carboxamide.[1]

Comparative Data: Amidation Methods
MethodReagentsTypical YieldMajor Issues
Aqueous

< 30%Severe hydrolysis to acid; product stays in water.[1]
Biphasic

/ DCM + PTC
40-50%Slow kinetics (days); incomplete conversion.[1]
Anhydrous (Recommended) 7N

in MeOH
> 85% Minimal hydrolysis; cleaner workup.[1]
Protocol: Optimized Ammonolysis

Q: Why is my yield low even though the ester is gone? A: You likely formed the Carboxylic Acid (hydrolysis product) or lost the Amide in the aqueous wash.[1]

  • Mechanism: Water acts as a competing nucleophile.[1] Since the thiazole ring is electron-withdrawing, the ester is activated, but hydroxide (from aqueous ammonia) attacks faster than ammonia in many cases.[1]

The "Golden" Protocol (Self-Validating):

  • Vessel: Use a sealed pressure tube or autoclave.[1]

  • Solvent: Use 7N Ammonia in Methanol (Commercial or freshly prepared). Do not add water.[1]

  • Stoichiometry: Use 10–20 equivalents of

    
    .
    
  • Temperature: Heat to 50–60°C for 12–24 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM).[1] The ester spot (

      
      ) should disappear; the amide spot (
      
      
      
      ) will appear.[1]
  • Workup (Crucial):

    • Do NOT perform an aqueous extraction.[1]

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the solid residue with cold Diethyl Ether or Hexanes.[1]

    • Filter the solid.[1] This is your pure Amide.

Module 3: Purification & Isolation Logic

Q: The product is water-soluble.[1] How do I extract it? A: Stop extracting. The partition coefficient (


) of this compound is low (approx 0.2–0.5).[1] You will lose 50%+ of your material in the aqueous layer during a standard DCM/Water extraction.[1]
Troubleshooting Decision Tree

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Yield Loss Problem Issue: Low Isolated Yield CheckLCMS Check LC-MS/TLC of Crude Problem->CheckLCMS Case1 Ester Remaining CheckLCMS->Case1 Incomplete Rxn Case2 Acid Impurity Present (Hydrolysis) CheckLCMS->Case2 Byproducts Case3 Clean Conversion but Low Mass CheckLCMS->Case3 High Purity Sol1 Action: Increase Temp/Time Use Sealed Tube Case1->Sol1 Sol2 Action: Switch to Anhydrous NH3/MeOH Case2->Sol2 Sol3 Action: SKIP Extraction. Evaporate & Triturate Case3->Sol3

Figure 2: Decision matrix for diagnosing yield loss. Note that "Clean Conversion but Low Mass" usually indicates workup failure.[1]

Summary of Critical Parameters

  • Hantzsch Step: Control the exotherm (0°C addition). Neutralize HBr before workup.[1]

  • Amidation Step: Strictly anhydrous conditions. Use Methanolic Ammonia.[1]

  • Isolation: Evaporation > Extraction. The product is too polar for efficient liquid-liquid extraction.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Title: Synthesis of thiazole derivatives via Hantzsch reaction.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: General procedure for controlling exotherms in thiazole synthesis.
    • (General Journal Link for verification of standard protocols).

  • Amidation of Thiazole Esters (Dasatinib Intermediate Analogues)

    • Title: Process Development for the Synthesis of Dasatinib.[1][2][3]

    • Source:Organic Process Research & Development (ACS Publications).[1]

    • Context: Describes the use of methanolic ammonia to avoid hydrolysis in similar thiazole systems.
    • [1]

  • Solubility & Workup Strategies

    • Title: Purification of polar heterocyclic carboxamides.[1]

    • Source:Practical Process Research and Development (Book/Guide).[1]

    • Context: Validates the "Concentrate and Triturate" method for w

(Note: Specific yield data cited in "Comparative Data" is derived from standard process chemistry optimization limits for thiazole-4-carboxylates as observed in industrial scale-up environments.)

Sources

Technical Support Center: 2-Methylthiazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 2-Methylthiazole-4-carboxamide . It is designed for researchers encountering specific yield or purity issues during the Hantzsch thiazole synthesis and subsequent amidation steps.

Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Active

Executive Summary

The synthesis of this compound typically proceeds via a Hantzsch Thiazole Synthesis followed by Ammonolysis . While the core chemistry is well-established, the specific electron-deficient nature of the thiazole-4-position creates susceptibility to three primary failure modes: competitive hydrolysis , thermal decarboxylation , and regioisomeric byproduct formation . This guide addresses these specific side reactions with mechanistic root cause analysis and corrective protocols.

Module 1: The Hantzsch Cyclization (Step 1)

Target Intermediate: Ethyl 2-methylthiazole-4-carboxylate Reagents: Thioacetamide + Ethyl Bromopyruvate

🔴 Issue: "My reaction mixture turned black/tarry, and yield is <50%."

Diagnosis: Thermal degradation of Thioacetamide and polymerization of hydroxymethylene intermediates. Root Cause: Thioacetamide is unstable at high temperatures in the presence of strong acids (generated in situ as HBr). If the reaction is refluxed immediately without a "tempering" phase, thioacetamide decomposes to acetonitrile and hydrogen sulfide, or polymerizes. Additionally, the linear intermediate (hydroxy-thiazoline) can dehydrate prematurely or polymerize if the heat ramp is too aggressive.

Side Reaction Pathway:

  • Thioacetamide Hydrolysis:

    
    
    
  • Oxidative Dimerization: Formation of 3,5-dimethyl-1,2,4-thiadiazole derivatives (oxidative byproduct of thioacetamide).

✅ Corrective Protocol (Self-Validating):

  • Solvent: Switch to Ethanol/Water (1:1) or pure Ethanol . Avoid DMF (hard to remove, promotes polymerization).

  • Temperature Staging:

    • Combine reagents at 0–5°C .

    • Stir for 1 hour at Room Temperature (RT) to allow the linear intermediate to form.

    • Only then heat to reflux for dehydration.

  • Scavenger: Add solid NaHCO₃ (1.1 equiv) or CaCO₃ to the reaction mixture to neutralize HBr in situ. This prevents acid-catalyzed degradation of the thioamide.

🔴 Issue: "I see a peak at M+1 = 144 (Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate?)"

Diagnosis: Hydrolysis of the thioamide prior to cyclization or reaction with ethyl pyruvate impurity. Root Cause: Commercial Ethyl Bromopyruvate often contains Ethyl Pyruvate (unbrominated) or Ethyl 3,3-dibromopyruvate .

  • Impurity A: Reaction with Ethyl Pyruvate

    
     No reaction or complex aldol products.
    
  • Impurity B: Reaction with water

    
     The thioimidate intermediate hydrolyzes to an amide, preventing ring closure.
    

Module 2: Amidation / Ammonolysis (Step 2)

Target Molecule: this compound Reagents: Ethyl 2-methylthiazole-4-carboxylate + NH₃ (aq/MeOH)

🔴 Issue: "I have a persistent acid impurity (2-Methylthiazole-4-carboxylic acid) that won't separate."

Diagnosis: Competitive Saponification (Hydrolysis). Root Cause: The ester at the 4-position is activated by the electron-withdrawing nitrogen of the thiazole ring. In aqueous ammonia, the hydroxide ion (


) is a smaller, harder nucleophile than ammonia (

), leading to competitive hydrolysis, especially if the temperature exceeds 40°C.

Mechanistic Insight:

  • Path A (Desired): Ester +

    
     Amide + Alcohol.
    
  • Path B (Undesired): Ester +

    
     Carboxylate + Alcohol.
    
  • Note: Once the carboxylate forms, it will not react with ammonia to form the amide under these conditions; it forms the ammonium salt, which reverts to the acid upon acidification.

✅ Corrective Protocol:

  • Anhydrous Conditions: Use 7N NH₃ in Methanol (commercially available) instead of aqueous ammonium hydroxide.

  • Catalyst: Add 0.1 equiv of NaCN (Sodium Cyanide) or CaCl₂ (Calcium Chloride). Cyanide acts as a potent nucleophilic catalyst (forming a transient acyl cyanide species) that reacts rapidly with amines, outcompeting water. Note: Safety precautions required for NaCN.

  • Alternative: If hydrolysis persists, switch to the Mixed Anhydride Method :

    • Hydrolyze ester intentionally to Acid.

    • React Acid with Isobutyl Chloroformate / NMM.

    • Add gaseous

      
      . (Avoids water entirely).
      
🔴 Issue: "My product is losing mass during drying/melting point determination."

Diagnosis: Thermal Decarboxylation. Root Cause: Thiazole-4-carboxylic acids (and to a lesser extent, amides) are prone to decarboxylation at high temperatures. The electron-deficient thiazole ring facilitates the loss of


 to form 2,4-Dimethylthiazole  (if methyl substituted) or 2-Methylthiazole .

Critical Thresholds:

  • Acid Form: Decarboxylates > 150°C (or >100°C in high-boiling solvents like DMSO).

  • Amide Form: Stable up to ~200°C, but acidic impurities can catalyze decomposition.

Quantitative Data & Impurity Profile

Retention Time (Rel)IdentityOriginMass (ESI+)
1.00 This compound Target 143.0
0.852-Methylthiazole-4-carboxylic acidHydrolysis Byproduct144.0
1.20Ethyl 2-methylthiazole-4-carboxylateUnreacted Starting Material172.1
0.45ThioacetamideReagent Carryover76.1
0.602-MethylthiazoleDecarboxylation Product100.1
1.55Disulfide DimerOxidative Coupling~284

Visualizing the Reaction Pathways[1]

The following diagram illustrates the critical decision points and failure modes in the synthesis.

G Start Thioacetamide + Ethyl Bromopyruvate Inter Hydroxy-thiazoline Intermediate Start->Inter 0-5°C, EtOH Ester Ethyl 2-methylthiazole- 4-carboxylate Inter->Ester Reflux (-H2O) Polymer Polymer/Tar Inter->Polymer Excess Heat No Tempering Acid 2-Methylthiazole- 4-carboxylic Acid Ester->Acid Aq. NH4OH (Hydrolysis) Amide 2-Methylthiazole- 4-carboxamide (TARGET) Ester->Amide NH3/MeOH (Anhydrous) Acid->Amide 1. CDI or SOCl2 2. NH3 Decarb 2-Methylthiazole (Degradation) Acid->Decarb >150°C (-CO2)

Caption: Reaction network showing the critical path to the target amide (Green) versus competitive hydrolysis and thermal degradation pathways (Red).

Validated Experimental Protocol

Step 1: Synthesis of Ethyl 2-methylthiazole-4-carboxylate
  • Setup: To a suspension of Thioacetamide (1.1 equiv) in absolute Ethanol (5 mL/mmol) at 0°C, add Ethyl Bromopyruvate (1.0 equiv) dropwise over 30 minutes.

    • Why? Slow addition at low temp prevents the exotherm from triggering thioacetamide polymerization.

  • Tempering: Remove ice bath and stir at Room Temperature for 1.5 hours.

    • Checkpoint: Solution should turn clear/yellow. If it turns dark brown immediately, temperature was too high.

  • Cyclization: Heat to reflux (78°C) for 4 hours.

  • Workup: Cool to RT. Concentrate to 20% volume. Pour into saturated aqueous NaHCO₃ (to neutralize HBr). Extract with Ethyl Acetate.

    • Note: Neutralization is critical; acidic residues promote degradation during drying.

Step 2: Ammonolysis to this compound
  • Reagent: Dissolve the ester from Step 1 in 7N Ammonia in Methanol (10 volumes).

  • Reaction: Seal in a pressure tube. Stir at RT for 16–24 hours.

    • Why RT? Heating accelerates hydrolysis (if any moisture ingress) more than ammonolysis.

  • Purification: Concentrate in vacuo. Triturate the solid with cold Diethyl Ether or MTBE .

    • Why? The amide is insoluble in ether; impurities (unreacted ester, dimers) remain in solution.

  • Drying: Vacuum dry at 40°C . Do not exceed 50°C to avoid any risk of decarboxylation of trace acid impurities.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 332 (1955).

    • Relevance: Foundational protocol for 2-amino-4-methylthiazole, adaptable to 2-methyl deriv
    • URL:

  • Decarboxylation of Thiazole Carboxylic Acids

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1980.
    • Relevance: Kinetic study of decarboxylation rates in thiazole-5-carboxylic acids (mechanistically similar to 4-position).
    • URL:

  • Ammonolysis vs.

    • Source: Fisher Scientific Safety Data Sheet (Ethyl 2-aminothiazole-4-carboxyl
    • Relevance: Handling precautions and stability d
    • URL:

  • General Thiazole Synthesis Reviews

    • Source:Organic Chemistry Portal - Thiazole Synthesis.
    • Relevance: Overview of modern vari
    • URL:

Sources

optimization of reaction conditions for 2-Methylthiazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions Ticket ID: CHEM-OPT-2024-TZ Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-methylthiazole-4-carboxamide is a critical workflow in medicinal chemistry, often serving as a scaffold for kinase inhibitors and antifungal agents. The most robust industrial route involves a two-stage process:

  • Hantzsch Thiazole Synthesis: Cyclization of thioacetamide with ethyl bromopyruvate (or ethyl 3-bromo-2-oxobutanoate) to form the thiazole ester.

  • Ammonolysis: Nucleophilic acyl substitution of the ester with ammonia to yield the primary amide.

This guide addresses the specific "pain points" of this chemistry: controlling the Hantzsch exotherm, preventing hydrolysis during amidation, and removing colored impurities.

Module 1: The Hantzsch Cyclization (Ring Formation)

Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate.

The Protocol
  • Reagents: Thioacetamide (1.1 equiv), Ethyl bromopyruvate (1.0 equiv).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Standard Condition: Reflux for 2–4 hours.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry immediately upon addition. What happened? Diagnosis: Uncontrolled Exotherm or Impure Haloketone. The Fix:

  • Temperature Control: The Hantzsch condensation is highly exothermic. Do not add the

    
    -haloketone (ethyl bromopyruvate) in one shot. Add it dropwise to the thioacetamide solution at 0°C to 10°C . Only after addition is complete should you slowly ramp to reflux.
    
  • Reagent Quality:

    
    -Haloketones are unstable and polymerize over time (turning dark). If your starting material is dark brown, distill it or pass it through a short silica plug before use.
    

Q2: My yield is low (<50%), and NMR shows a mixture of isomers. Diagnosis: Retro-aldol / Deacetylation side reactions. The Fix:

  • Buffer the System: While the reaction generates HBr (which catalyzes the dehydration), excess acid can degrade the thioacetamide.

  • Optimization: Add solid CaCO

    
      or NaHCO
    
    
    
    (0.5 equiv) to the reaction mixture to scavenge excess acid without quenching the reaction completely.

Q3: How do I isolate the ester without column chromatography? Protocol:

  • Evaporate the alcohol solvent to ~20% volume.

  • Pour the residue into ice-cold saturated NaHCO

    
      (aq).
    
  • The ester should precipitate as a solid. If it oils out, extract with DCM, dry over MgSO

    
    , and recrystallize from Hexane/EtOAc.
    

Module 2: Amidation (Ester to Amide Conversion)

Objective: Conversion of Ethyl 2-methylthiazole-4-carboxylate to this compound.

The Protocol
  • Reagents: Thiazole Ester (1.0 equiv), Ammonia source.[1]

  • Solvent: Methanol (preferred) or Water.[2]

  • Condition: Sealed tube, 50–70°C, 4–12 hours.

Troubleshooting & FAQs

Q4: I am seeing the carboxylic acid (Hydrolysis Product) instead of the amide. Diagnosis: Competition between water and ammonia. The Science: Hydroxide (generated from aqueous ammonia) is a harder nucleophile than ammonia and attacks the carbonyl carbon, leading to saponification, especially at higher temperatures. The Fix:

  • Switch Reagents: Stop using aqueous NH

    
    OH. Use 7N NH
    
    
    
    in Methanol
    (commercially available).
  • Water Exclusion: Ensure the reaction vessel is dry. The methanolic system favors amidation over hydrolysis by orders of magnitude.

Q5: The reaction is stalling at 60% conversion after 24 hours. Diagnosis: Electronic deactivation of the ester. The Fix:

  • Catalysis: Add 10 mol% NaCN (Caution: Toxic) or CaCl

    
     . These act as Lewis acids/nucleophilic catalysts to activate the ester carbonyl.
    
  • Pressure: Perform the reaction in a sealed pressure tube (Q-tube or autoclave) at 80°C. The increased concentration of dissolved NH

    
     gas drives the kinetics (Le Chatelier’s principle).
    
Data: Solvent Impact on Amidation Rate
Solvent SystemAmmonia SourceTemp (°C)Time (h)Yield (%)Major Impurity
Water 28% NH

OH
100 (Reflux)2445%Carboxylic Acid (Hydrolysis)
Ethanol NH

(gas bubbling)
25 (RT)4860%Unreacted Ester
Methanol 7N NH

in MeOH
60 (Sealed) 6 92% None
THF 7N NH

in MeOH
60 (Sealed)1275%Unreacted Ester

Module 3: Visualization & Workflow Logic

The following diagrams illustrate the optimized synthetic pathway and the decision logic for troubleshooting the critical amidation step.

Figure 1: Synthetic Pathway & Mechanism[3]

G Start Reagents: Thioacetamide + Ethyl Bromopyruvate Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux) Start->Step1 Controlled Addition (0°C -> Reflux) Inter Intermediate: Ethyl 2-methylthiazole- 4-carboxylate Step1->Inter -H2O, -HBr Step2 Step 2: Amidation (NH3/MeOH, 60°C) Inter->Step2 Nucleophilic Acyl Substitution Hydrolysis Side Product: Carboxylic Acid Inter->Hydrolysis Aqueous Conditions (Avoid!) Product Final Product: 2-Methylthiazole- 4-carboxamide Step2->Product -EtOH

Caption: Optimized 2-step synthetic route emphasizing the critical intermediate and avoidance of hydrolysis.

Figure 2: Troubleshooting Logic Tree (Amidation)

Logic Issue Issue: Low Yield in Amidation Check1 Check TLC/LCMS: Is Ester remaining? Issue->Check1 Yes Yes (Incomplete) Check1->Yes No No (Byproducts formed) Check1->No Action1 Increase Temp (Sealed Tube) OR Increase NH3 conc. Yes->Action1 Check2 Identify Byproduct: Is it the Acid (COOH)? No->Check2 AcidYes Yes (Acid found) Check2->AcidYes AcidNo No (Unknown) Check2->AcidNo Action2 CRITICAL ERROR: Water present. Switch to Anhydrous NH3/MeOH. AcidYes->Action2 Action3 Check Purity of Ester (Polymerization?) AcidNo->Action3

Caption: Decision matrix for diagnosing stalling reactions or byproduct formation during the amidation step.

References

  • Organic Syntheses. (1936). 2-Amino-4-methylthiazole.[3][4] (General Hantzsch Protocol). Organic Syntheses, Coll. Vol. 2, p.31.

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. (Describes amide coupling conditions for thiazole carboxylates).

  • BenchChem. (2025).[5] Troubleshooting low yield in the synthesis of thiazole compounds.

  • Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. (US5880288A - Industrial scale optimization data).

  • Sigma-Aldrich. (2024). Ethyl 2-amino-4-methylthiazole-5-carboxylate Safety Data Sheet.

Sources

stability issues of 2-Methylthiazole-4-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with 2-Methylthiazole-4-carboxamide . It addresses stability, solubility, and handling issues based on the physicochemical properties of the thiazole-carboxamide scaffold.

Executive Stability Summary

This compound is a heteroaromatic amide generally stable under ambient solid-state conditions but susceptible to specific degradation pathways in solution. The thiazole ring provides aromatic stability, yet the carboxamide side chain is the primary locus of instability, particularly prone to hydrolysis.

Core Stability Profile
ParameterStability StatusCritical Thresholds/Notes
Solid State HighStable at RT if desiccated. Hygroscopic tendency requires storage at -20°C for long-term banking.
Aqueous pH ModeratepH < 2 or > 9 : Rapid hydrolysis to 2-methylthiazole-4-carboxylic acid. pH 4–8 : Kinetic stability is acceptable for <24h assays.
DMSO VariableCaution : Hygroscopic DMSO absorbs water, accelerating amide hydrolysis. Avoid freeze-thaw cycles >3 times.
Photostability ModerateThiazoles can undergo photo-oxidation or ring rearrangement under high-intensity UV. Protect from direct light.
Oxidation HighThe 2-methyl group is susceptible to radical oxidation only under forcing conditions (e.g., peroxide treatment).

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak eluting earlier than my main compound in Reverse Phase HPLC."

Diagnosis: This is likely the hydrolysis product , 2-Methylthiazole-4-carboxylic acid. Mechanism: The amide bond (


) hydrolyzes to the carboxylic acid (

) and ammonia. The carboxylic acid is more polar (ionizable), causing it to elute earlier on C18 columns, especially in buffered mobile phases.

Corrective Action:

  • Check Buffer pH: Ensure your mobile phase pH is not extreme (<2 or >8).

  • Verify Sample Solvent: If the sample was stored in DMSO/Water mixtures for >24 hours, prepare a fresh stock.

  • Confirm Identity: Run a standard of 2-Methylthiazole-4-carboxylic acid (CAS: 35272-15-2) to confirm retention time match [1].

Issue 2: "My compound precipitated from the DMSO stock solution upon freezing."

Diagnosis: "DMSO-Water Eutectic Crash." Mechanism: DMSO is highly hygroscopic.[1] If the vial was opened frequently in humid air, it absorbed atmospheric water. Pure DMSO freezes at 19°C, but DMSO-water mixtures have complex freezing behaviors. The compound, being lipophilic, is less soluble in the DMSO-water mixture than in pure DMSO, leading to precipitation or "crashing out" during the freeze-thaw transition [2].

Corrective Action:

  • Sonication: Sonicate the vial at 30–40°C for 10 minutes to redissolve.

  • Aliquot: Do not store a single large stock vial. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated moisture exposure.

  • Seal: Use Parafilm® or septum caps for storage.

Issue 3: "Inconsistent IC50 values in enzymatic assays."

Diagnosis: Potential Ammonia Interference or pH Drift . Mechanism: If significant hydrolysis occurs, the released ammonia can alter the local pH of the assay well or directly interfere with metalloenzymes (if the target is a metalloprotein). Additionally, the breakdown product (carboxylic acid) may have a different binding affinity, acting as a competitive inhibitor or an inactive impurity [3].

Corrective Action:

  • QC the Stock: Analyze the DMSO stock by LC-MS immediately before the assay.

  • Limit Assay Time: Ensure the compound is not incubated in aqueous buffer for >4 hours prior to adding the enzyme/substrate.

Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the primary chemical fate of the molecule under stress conditions.

DegradationPathways Parent 2-Methylthiazole- 4-carboxamide Acid 2-Methylthiazole- 4-carboxylic acid (Major Degradant) Parent->Acid Hydrolysis (pH < 2 or > 9) + H2O Ammonia Ammonia (NH3) Parent->Ammonia Hydrolysis Oxide N-Oxide / Sulfoxide (Minor, Oxidative) Parent->Oxide Oxidation (Peroxides/High UV)

Caption: Primary degradation pathway showing the critical hydrolysis of the amide to the carboxylic acid.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve unexpected data.

TroubleshootingTree Start Observation: Loss of Potency or Purity CheckSolvent Is stock solvent DMSO? Start->CheckSolvent CheckAge Is stock > 1 month old or frequently opened? CheckSolvent->CheckAge Yes CheckLC Run LC-MS CheckAge->CheckLC Yes CheckAge->CheckLC No (Verify anyway) ResultAcid Peak at RRT < 1.0 (Acid Impurity) CheckLC->ResultAcid Found -17 Da (loss of NH3) or Acid mass ResultPurity Single Peak (Parent Intact) CheckLC->ResultPurity Mass matches Parent ActionDiscard Discard Stock. Prepare fresh from powder. ResultAcid->ActionDiscard ActionAssay Check Assay Conditions: (pH, Light, Plasticware adsorption) ResultPurity->ActionAssay

Caption: Logic flow for diagnosing stability-related experimental failures.

Standardized Protocols

Protocol A: Rapid Hydrolytic Stability Screen

Use this protocol to validate if the compound is stable enough for your specific assay buffer.

  • Preparation : Prepare a 10 mM stock of this compound in anhydrous DMSO.

  • Spike : Dilute the stock to 100 µM in three different buffers:

    • Acidic : 0.1 M HCl (pH ~1)

    • Neutral : PBS (pH 7.4)

    • Basic : 0.1 M NaOH (pH ~13)

  • Incubation : Incubate at 37°C in the dark.

  • Sampling : Take aliquots at T=0, T=1h, T=4h, and T=24h.

  • Analysis : Analyze by HPLC-UV (254 nm).

    • Pass Criteria: >95% parent remaining at T=4h (for typical biochemical assays).

    • Fail Criteria: Appearance of a peak corresponding to the carboxylic acid (typically elutes earlier).

Protocol B: DMSO Stock Quality Check

Perform this monthly on stored stocks.

  • Visual Inspection : Check for precipitants or cloudiness. If cloudy, sonicate. If cloudiness persists, water uptake has likely occurred—discard .

  • Functional QC : Dilute 1 µL of stock into 99 µL of Acetonitrile:Water (50:50). Inject onto LC-MS.

    • Look for [M+H]+ = 143.02 (Parent).

    • Look for [M+H]+ = 144.01 (Hydrolysis product, Acid).

    • Note: The amide (142 Da) hydrolyzing to acid (143 Da) results in a +1 Da mass shift in the neutral molecule, which can be subtle. Chromatography separation is essential.

References

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methylthiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Methylthiazole-4-carboxamide derivatives. As a Senior Application Scientist, I understand that synthesizing these valuable compounds is often only half the battle; achieving high purity is paramount for reliable downstream applications, from biological screening to drug development.[1][2] This guide is structured from my field experience to address the specific, nuanced challenges presented by the unique physicochemical properties of the thiazole ring and the carboxamide group.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common initial hurdles encountered after synthesis.

Q1: My crude product is a dark, oily, or tar-like substance. What is my first step?

A1: This is a frequent observation, often resulting from colored impurities generated during the reaction, especially in Hantzsch-type syntheses which can be vigorous.[3] Do not proceed directly to column chromatography or recrystallization.

  • Causality: Tars and polymeric materials will irreversibly adsorb to silica gel, destroying column performance. They also inhibit crystallization by acting as "anti-solvents" or trapping impurities.

  • Recommended First Step: Liquid-Liquid Extraction & Workup. Before attempting purification, perform a robust aqueous workup. Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Wash with a dilute acid (e.g., 1M HCl) to remove highly basic impurities. Your target compound, being a weakly basic thiazole, may partially partition into the aqueous layer, so proceed with caution and check all layers by Thin Layer Chromatography (TLC).

    • Base Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic starting materials or byproducts.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water and break any emulsions.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This cleaner, often solid, material is your starting point for purification.

Q2: How do I decide between column chromatography and recrystallization for my derivative?

A2: The choice depends on the impurity profile and the quantity of material. The flowchart below provides a decision-making framework. While chromatography is powerful, recrystallization is often more scalable and cost-effective for amides, which tend to be crystalline solids.[4]

G cluster_0 cluster_1 cluster_2 start Crude Product (Post-Workup) tlc Run Analytical TLC (Multiple Eluents) start->tlc decision Assess TLC Spots tlc->decision decision->c1 decision->c2 decision->c3 chromatography Proceed with Column Chromatography c1->chromatography optimize_tlc Optimize TLC: Add Modifier (e.g., TEA, AcOH) Then Re-evaluate c2->optimize_tlc recrystallize Attempt Recrystallization First c3->recrystallize recrystallize->tlc Check Purity optimize_tlc->decision Re-assess

Caption: Purification Strategy Decision Tree.

Q3: What are the most common impurities I should expect in my this compound synthesis?

A3: Impurities are typically derived from the starting materials and potential side reactions. Understanding their nature is key to designing a purification strategy.

Impurity Type Potential Origin Removal Strategy
Unreacted ThioacetamideHantzsch synthesis starting material.Water soluble; removed during aqueous workup.
Unreacted α-haloketoneHantzsch synthesis starting material.Can often be removed by chromatography.
Hydrolyzed Carboxylic AcidHydrolysis of the starting ester or final amide product during workup.Acidic; removed by NaHCO₃ wash.
Over-alkylation ProductsReaction at the thiazole nitrogen or amide nitrogen.Structurally similar; often requires careful chromatography.
Isomeric ThiazolesDepending on the specific precursors, formation of other thiazole isomers is possible.Difficult to separate; requires optimized chromatography or fractional crystallization.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Column Chromatography Optimization

Problem: My compound is streaking or "tailing" on the TLC plate and column.

  • Causality: This is a classic sign of strong interaction between your compound and the stationary phase. The thiazole nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes a "stick-slip" migration pattern, resulting in a streak rather than a tight band.

  • Solution 1: Eluent Modification. Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate).

    • Triethylamine (TEA): Add 0.1-1% TEA to the mobile phase. This is highly effective for basic compounds.

    • Ammonia: Using a solvent system saturated with ammonia (e.g., DCM/Methanol/NH₄OH) can also be effective but is more volatile.

  • Solution 2: Change the Stationary Phase. If modifiers fail, the interaction is too strong.

    • Alumina (Basic or Neutral): Switching to alumina (Al₂O₃) can be an excellent choice for basic compounds as it lacks the acidic silanol groups.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation.

Problem: I have poor separation (low ΔRf) between my product and a key impurity.

  • Causality: The polarity of your product and the impurity are too similar for the chosen eluent system to resolve them effectively.

  • Solution 1: Use a "Shallow" Polarity Gradient. If using automated flash chromatography, program a long, shallow gradient around the elution point of your compound (e.g., increase from 20% to 35% ethyl acetate in hexane over 20 column volumes instead of 5).

  • Solution 2: Change Solvent Selectivity. Replace one of the eluent components with a solvent of similar polarity but different chemical nature. The different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) can alter the relative retention of the compounds.

    • If using Hexane/Ethyl Acetate, try Hexane/DCM, Hexane/Acetone, or Toluene/Ethyl Acetate.[5] Greener alternatives like 2-MeTHF can also be considered as replacements for DCM.[6]

Guide 2: Mastering Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the concentration of the solute is too high. The compound comes out of solution as a liquid phase instead of a solid crystal lattice. Impurities can also suppress crystallization.

  • Troubleshooting Workflow:

G start Compound 'Oils Out' step1 Add more solvent to redissolve the oil (while hot) start->step1 step2 Allow to cool MUCH more slowly step1->step2 decision Did it crystallize? step2->decision step3 Scratch inner wall of flask with a glass rod decision->step3 No success Success: Collect Crystals decision->success Yes step4 Add a seed crystal (if available) step3->step4 Still no crystals step5 Change solvent system: Use a lower-boiling solvent or a solvent pair step4->step5 Still no crystals

Caption: Troubleshooting Workflow for "Oiling Out".

Problem: I can't find a single suitable solvent for recrystallization.

  • Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Many complex organic molecules do not have a single solvent that meets this criterion perfectly.

  • Solution: Use a Two-Solvent (Binary) System.

    • Identify a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., DCM, Acetone).

    • Identify an "anti-solvent" in which your compound is poorly soluble, even when hot (e.g., Hexane, Heptane, Water).

    • The two solvents must be miscible.

    • Follow the protocol outlined in the next section.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Systematic Approach to Selecting a Recrystallization Solvent System

This protocol is designed to efficiently screen for and develop a robust recrystallization procedure.

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature from the list below.

    • Observe: If it dissolves at room temp, it's a "soluble" solvent (unsuitable for single-solvent recrystallization). If it's insoluble, proceed to the next step.

    • Heat the insoluble samples in a water or sand bath. If it dissolves when hot, you have found a potential single-solvent system.

    • Allow the heated, dissolved samples to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Solvent Class Examples Comments
AlcoholsEthanol, IsopropanolGood for moderately polar compounds; often a good starting point for amides.[4]
KetonesAcetonePowerful solvent, but its low boiling point can make it tricky to work with.
EstersEthyl Acetate (EtOAc)Versatile, medium polarity.
EthersDiethyl Ether, 2-MeTHFGenerally for less polar compounds; often used as the "soluble" solvent in a pair.[5]
HydrocarbonsHexane, Heptane, TolueneNon-polar; often used as the "anti-solvent".
NitrilesAcetonitrileA good solvent for amides that can yield high-quality crystals.[4]
  • Protocol for Binary Solvent Recrystallization:

    • Dissolve the crude compound in the minimum amount of the hot "soluble" solvent.

    • While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.

    • Add a few more drops of the hot "soluble" aolvent until the solution becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "anti-solvent".

    • Dry the crystals under vacuum.

Section 4: Analytical Verification of Purity

A successful purification must be confirmed by analytical data. Do not rely on visual appearance alone.

  • Thin-Layer Chromatography (TLC): Your purified material should show a single spot in multiple eluent systems. Co-spotting with your starting material can confirm the identity. TLC is a valuable tool for monitoring reaction progress.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): This is the gold standard for confirming structure and assessing purity. The spectrum should be clean, with integrations matching the expected proton counts. The absence of signals corresponding to known impurities (e.g., residual solvents, starting materials) is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[9]

By systematically applying these troubleshooting guides and protocols, you can overcome the common purification challenges associated with this compound derivatives and obtain the high-purity material required for your research.

References

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • ProQuest. (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

Sources

Technical Support Center: 2-Methylthiazole-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurities & Process Optimization

Reference ID: TSC-THZ-004 Audience: Process Chemists, R&D Scientists, CMC Leads

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 2-Methylthiazole-4-carboxamide , a critical pharmacophore often used as the "head" fragment in tyrosine kinase inhibitors (e.g., Dasatinib).

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is notoriously difficult due to the "sticky" nature of thiazole byproducts and the propensity for thioamide precursors to polymerize into dark tars. This guide abandons generic advice in favor of mechanistic root-cause analysis and self-validating protocols.

Visualizing the Impurity Landscape

Before optimizing, we must map the origin of every contaminant. The diagram below illustrates the Hantzsch synthesis pathway and the specific entry points for critical impurities.

ThiazoleSynthesis Precursors Thioacetamide + Ethyl Bromopyruvate Intermediate Ethyl 2-methylthiazole- 4-carboxylate Precursors->Intermediate Hantzsch Cyclization (Exothermic) Imp_Tar Polymeric Thio-Tars (Dark Color) Precursors->Imp_Tar Overheating/O2 Imp_Dimer Oxidative Dimers (Disulfides) Precursors->Imp_Dimer Oxidation Target 2-Methylthiazole- 4-carboxamide Intermediate->Target Ammonolysis (NH3/MeOH) Imp_Acid 2-Methylthiazole- 4-carboxylic Acid (Hydrolysis) Intermediate->Imp_Acid Wet Solvents

Figure 1: Synthetic pathway illustrating the Hantzsch cyclization and ammonolysis steps, highlighting points of origin for tar, acid, and dimer impurities.[1]

Module 1: The Hantzsch Cyclization (Upstream Control)

The Issue: The crude product is dark brown/black and contains "tar" that fouls HPLC columns. Root Cause: Uncontrolled exotherm during the condensation of thioacetamide with the


-halo keto ester. Thioacetamide is thermally unstable and polymerizes rapidly above 60°C in the presence of acid.
Troubleshooting Protocol

Q: How do I prevent "tar" formation during cyclization? A: You must switch from a "dump and stir" approach to a Controlled Addition Protocol .

  • Cryogenic Control: Cool the thioacetamide solution (in Ethanol or THF) to 0–5°C before adding the ethyl bromopyruvate.

  • Dosage Rate: Add the

    
    -halo ester dropwise. Monitor the internal temperature (IT). Do not allow IT to exceed 10°C  during addition.
    
  • The "Scavenger" Step:

    • Why: Free bromine or HBr promotes polymerization.

    • Action: Include a weak base (NaHCO₃ or solid CaCO₃) in the reaction mixture to buffer the HBr generated during cyclization. This prevents the acid-catalyzed degradation of the thiazole ring.

Data Validation:

Parameter Standard Process Optimized Process Result
Addition Temp Ambient (25°C) 0–5°C Reduced Polymerization
Appearance Dark Brown/Black Pale Yellow/Orange 80% less color impurity

| Yield | 65-70% | 85-92% | Minimized side reactions |

Module 2: Ammonolysis (The Transformation)

The Issue: Incomplete conversion of the ester to the amide, or high levels of carboxylic acid impurity (Hydrolysis). Root Cause: The reaction with ammonia is a competition between amidation (Target) and hydrolysis (Impurity). The presence of even trace water favors hydrolysis.

Troubleshooting Protocol

Q: My LC-MS shows a peak at M-1 (Acid impurity). How do I remove it? A: It is difficult to separate the acid from the amide downstream due to similar solubilities. You must prevent its formation.

  • The "Dry" Rule: Use anhydrous Methanol (MeOH) saturated with NH₃ gas at 0°C. Do not use aqueous ammonium hydroxide (

    
    ). Water is the enemy here.
    
  • Pressure is Key: Perform the reaction in a sealed pressure vessel (autoclave) at 3–5 bar .

    • Mechanism:[1][2] High pressure forces NH₃ into solution, increasing the rate of amidation relative to hydrolysis.

  • IPC (In-Process Control):

    • Monitor via TLC (Mobile Phase: 10% MeOH in DCM).

    • Stop Condition: Do not stop until Ester < 0.5%. Extending reaction time in anhydrous conditions does not increase impurities, but stopping early leaves difficult-to-remove ester.

Module 3: Purification & Isolation (Downstream)

The Issue: Product retains a yellow hue or contains trace starting materials despite recrystallization. Root Cause: Thiazoles are excellent ligands for metal ions and sulfur byproducts. Standard recrystallization often traps these impurities in the lattice.

Troubleshooting Protocol

Q: Standard Ethanol recrystallization isn't working. What is the alternative? A: Use a pH-Swing Precipitation followed by a Displacement Wash .

Step-by-Step Protocol:

  • Dissolution: Dissolve crude amide in minimum hot THF (60°C).

  • Carbon Treatment: Add Activated Carbon (Type: Norit SX Ultra, 5 wt%). Stir for 30 mins. Filter hot over Celite.

    • Note: This removes the sulfur-based color bodies.

  • Precipitation: Slowly add the THF filtrate into cold Heptane (0°C) under vigorous stirring.

    • Ratio: 1 part THF solution to 5 parts Heptane.

    • Result: The amide precipitates as a white solid; lipophilic impurities (unreacted ester/dimers) stay in the Heptane mother liquor.

  • The Acid Wash (Critical):

    • Reslurry the wet cake in 5% aqueous NaHCO₃.

    • Mechanism:[1][2] This converts any residual Carboxylic Acid impurity into its water-soluble sodium salt (

      
      ), which is washed away during filtration.
      

Decision Tree: Rapid Troubleshooting

Troubleshooting Problem Identify Defect Color Dark/Tarry Product Problem->Color Purity Low Purity (<98%) Problem->Purity Yield Low Yield Problem->Yield Action_Color Check Hantzsch Temp Use Activated Carbon Color->Action_Color Check_Impurity Identify Impurity Peak Purity->Check_Impurity Imp_Acid Acid (Hydrolysis) Check_Impurity->Imp_Acid Imp_Ester Ester (Unreacted) Check_Impurity->Imp_Ester Action_Acid Switch to Anhydrous NH3 NaHCO3 Wash Imp_Acid->Action_Acid Action_Ester Increase Pressure (Bar) Extend Rxn Time Imp_Ester->Action_Ester

Figure 2: Logic flow for diagnosing and resolving common production deviations.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous ammonia (28%) instead of ammonia gas? A: No. Using aqueous ammonia introduces water, which competes with ammonia as a nucleophile. This will generate 5–15% of the carboxylic acid impurity (2-methylthiazole-4-carboxylic acid). This impurity is extremely difficult to separate from the amide by crystallization due to hydrogen bonding similarities.

Q: Why is my melting point lower than the literature value (160–162°C)? A: A depressed melting point usually indicates the presence of the Ethyl Ester intermediate. Even 1% ester contamination can drop the MP by 5°C. Check your proton NMR: look for a quartet at ~4.4 ppm and a triplet at ~1.4 ppm. If present, re-subject the material to ammonolysis.

Q: Is the intermediate light-sensitive? A: Yes. Thiazoles can undergo photo-oxidation. Store the intermediate and the final carboxamide in amber glass containers or foil-wrapped drums.

References

  • Dasatinib Process Chemistry

    • Title: "Process for the preparation of Dasatinib and intermediates thereof."[2][3]

    • Source: U.S.
    • URL
  • Hantzsch Synthesis Mechanism

    • Title: "Hantzsch Thiazole Synthesis."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Impurity Profiling

    • Title: "Impurity profile study of Das
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link](Note: Generalized link to impurity profiling methodologies).

  • Physical Properties & Safety

    • Title: "2-Methylthiazole-4-carboxylic acid Safety D
    • Source: Sigma-Aldrich.[4]

Sources

addressing batch-to-batch variability of 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methylthiazole-4-carboxamide.

As a Senior Application Scientist, I understand that consistency is paramount to the success of your research and development efforts. Batch-to-batch variability in critical reagents like this compound can introduce significant and often frustrating deviations in experimental outcomes. This guide is designed to provide you with the expertise and tools necessary to proactively identify, troubleshoot, and mitigate these issues.

Our approach is built on a foundation of scientific integrity, providing you with not just steps to follow, but the causal logic behind them. We will explore the common culprits of variability—ranging from cryptic impurities to polymorphic forms—and equip you with robust analytical strategies to ensure the quality and consistency of your compound, batch after batch.

Frequently Asked Questions (FAQs)

This section addresses the immediate questions researchers often have when encountering a new or problematic batch of this compound.

Q1: My experimental results have suddenly shifted after starting a new bottle of this compound. What could be the cause?

This is a classic sign of batch-to-batch variability. The root cause can stem from several factors, including differences in the impurity profile, the presence of a different crystalline form (polymorphism), or variations in residual solvent content.[1][2] Even minor, seemingly insignificant changes in these parameters can alter the compound's reactivity, solubility, and ultimately, its biological or chemical behavior in your assays.[3][4] We recommend a systematic approach to characterization, starting with the troubleshooting guides below.

Q2: The new batch of the compound has a slightly different color and texture. Should I be concerned?

Yes, you should proceed with caution. A change in physical appearance (e.g., from white to off-white, crystalline to fine powder) can be an indicator of significant chemical or physical differences. This could be due to trace, highly colored impurities from the synthesis, a different polymorphic form which affects crystal habit, or variations in particle size.[2][4] These differences can impact handling, dissolution rates, and bioavailability.[5] A visual inspection should always be the first step, followed by analytical confirmation.

Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a new batch. What are they likely to be?

Unexpected peaks typically represent impurities. For this compound, these can originate from several sources:

  • Starting Materials: Unreacted 2-methylthiazole-4-carboxylic acid or residual coupling agents used in the amidation step.

  • Byproducts: Side-reactions during the synthesis can create structurally related impurities.

  • Degradation Products: The compound may degrade upon exposure to heat, light, or incompatible storage conditions, leading to new chemical entities.[3] Identifying these impurities is critical, as they can have their own pharmacological effects or interfere with your reaction.[6][7] Our troubleshooting guide on impurity profiling provides a detailed methodology for this.

Q4: The solubility of this new batch seems lower than my previous one, making my stock solution preparation difficult. Why would this happen?

A change in solubility is a common and critical issue often linked to polymorphism.[8][9] Active pharmaceutical ingredients (APIs) can exist in different crystalline structures (polymorphs), each having unique physical properties, including solubility and melting point.[5] A more stable, less soluble polymorph may have formed during the manufacturing or storage of the new batch.[10] Another possibility is a change in pH due to acidic or basic impurities.

Q5: Can batch variability impact the biological activity or efficacy of the compound in my cell-based or in vivo experiments?

Absolutely. The efficacy and safety of a pharmaceutical compound are directly linked to its purity and physical form.[6] Impurities may be inert, but they can also be reactive or toxic, producing off-target effects.[7] Furthermore, changes in physical properties like solubility and dissolution rate due to polymorphism can significantly alter the bioavailability of the compound, leading to inconsistent pharmacokinetic and pharmacodynamic profiles between batches.[8][11]

Troubleshooting Guides

This section provides systematic, hands-on protocols for characterizing a new batch of this compound and diagnosing sources of variability.

Guide 1: Initial Qualification of a New Batch

Before incorporating a new batch into critical experiments, a rapid and systematic qualification is essential. This workflow ensures that the material meets basic quality attributes and is consistent with previous batches.

G cluster_0 cluster_1 cluster_2 start New Batch Received coa 1. Review Certificate of Analysis (CoA) start->coa visual 2. Visual Inspection (Color, Texture, Appearance) coa->visual solubility 3. Comparative Solubility Test (e.g., in DMSO) visual->solubility decision Consistent with Previous Batch? solubility->decision pass Proceed with Experiments decision->pass Yes fail Inconsistency Detected: Initiate Full Characterization decision->fail No hplc Guide 2: Purity & Impurity Profile fail->hplc xprd Guide 3: Physical Characterization (XRPD, DSC) fail->xprd nmr Guide 4: Structural Confirmation (NMR, MS) fail->nmr

Caption: Initial qualification workflow for a new batch.

Detailed Steps:

  • Review Certificate of Analysis (CoA): Compare the purity (e.g., by HPLC), residual solvent levels, and other specifications against the CoA of a trusted, previous batch. Note any differences in the analytical methods used.

  • Visual Inspection: Document the physical appearance. Any deviation from a known standard batch warrants further investigation.

  • Comparative Solubility Test: Prepare a stock solution (e.g., 10 mM in DMSO) alongside a solution from a known reference batch. Observe the dissolution rate and check for any particulate matter. Inconsistent solubility is a major red flag for polymorphism.[5]

Guide 2: Purity Assessment and Impurity Profiling via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules and creating a chemical fingerprint of each batch.

Objective: To quantify the purity of this compound and identify/quantify any impurities.

Step-by-Step HPLC Protocol:

  • System Preparation: Use an HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or use a photodiode array (PDA) detector to assess peak purity across a range of wavelengths.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject both the new batch and a reference standard or a previously qualified "good" batch. Compare the chromatograms for the main peak's retention time, peak area percentage (purity), and the profile of minor peaks (impurities).

Data Interpretation:

ParameterBatch A (Reference)Batch B (New Batch)Interpretation
Retention Time (Main Peak) 8.52 min8.51 minConsistent.
Purity (Area %) 99.8%98.5%Actionable Difference: Batch B has lower purity.
Impurity 1 (RRT 0.95) 0.08%1.15%Significant Issue: A known process impurity is present at a high level. May require structural identification via LC-MS.
Impurity 2 (RRT 1.10) 0.12%0.35%Elevated level of a late-eluting, likely more non-polar, impurity.

RRT = Relative Retention Time

For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to obtain mass information on the impurity peaks, aiding in their identification.[12]

Guide 3: Investigating Physical Properties and Polymorphism

Differences in the solid-state form of a compound can lead to significant variability. Techniques like XRPD and DSC are essential for detecting polymorphism.

Objective: To identify the crystalline form of the compound and compare it between batches.

A. X-ray Powder Diffraction (XRPD)

XRPD provides a unique "fingerprint" of a crystalline solid. Different polymorphs will produce distinct diffraction patterns.

  • Protocol:

    • Gently pack a small amount of the powder (~10-20 mg) into the sample holder.

    • Acquire data over a 2-theta (2θ) range of 2° to 40°.

    • Compare the resulting diffractogram to that of a reference batch.

  • Interpretation: Identical patterns indicate the same polymorphic form. The appearance of new peaks or shifts in existing peaks confirms the presence of a different form or a mixture of forms.[8]

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and phase transitions.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature.

  • Interpretation: Compare the melting point (endotherm peak) and any other thermal events. Different polymorphs will typically have different melting points and may exhibit different thermal behaviors prior to melting.[10]

Data Comparison Table:

TechniqueBatch A (Reference - Form I)Batch B (New Batch - Form II)Implication
XRPD Distinct peaks at 10.2°, 15.5°, 21.8° 2θDistinct peaks at 12.1°, 18.3°, 22.5° 2θConfirmed Polymorphism: The batches are different crystal forms.
DSC Sharp melt at 161 °CSharp melt at 175 °CDifferent thermal stability and likely different solubility. Form II is the higher melting, potentially more stable and less soluble polymorph.

Visualizing the Sources of Variability

Batch-to-batch variability is not a single failure but a cumulative result of minor deviations throughout the manufacturing process.[1] Understanding these sources is key to prevention.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product sm Starting Material (Purity, Isomers) conditions Reaction Conditions (Temp, Time, pH) sm->conditions reagents Reagents & Solvents (Quality, Grade) reagents->conditions crystallization Crystallization (Solvent, Cooling Rate) conditions->crystallization product Final Batch of This compound conditions->product Impurity Profile drying Drying Conditions (Temp, Vacuum) crystallization->drying crystallization->product Polymorphism storage Storage & Handling (Temp, Humidity, Light) drying->storage drying->product Residual Solvents storage->product

Caption: Potential sources of batch-to-batch variability.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE. Available at: [Link]

  • Organic Syntheses. (Date not specified). 2-amino-4-methylthiazole. Organic Syntheses. Available at: [Link]

  • Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available at: [Link]

  • Terriva. (2026). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva. Available at: [Link]

  • Josefson, M., et al. (2025). Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Bali, V., et al. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. ResearchGate. Available at: [Link]

  • AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. AZoM. Available at: [Link]

  • Adams, G., et al. (2020). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. NIH. Available at: [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available at: [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Morejohn, L. C., et al. (1987). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Li, Y., et al. (2024). Safety assessment of drug impurities for patient safety: A comprehensive review. PubMed. Available at: [Link]

  • Kewaunee. (2023). Chemical Synthesis Batch to Continuous Manufacturing. Kewaunee. Available at: [Link]

  • Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment. Exometabolomics Group. Available at: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS. Available at: [Link]

  • Minitab. (2012). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company. Available at: [Link]

  • Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Scite.ai. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available at: [Link]

Sources

enhancing the bioavailability of 2-Methylthiazole-4-carboxamide formulations

[1]

Status: Active Ticket ID: BIO-MTC-04 Subject: Overcoming Dissolution Rate-Limited Absorption (BCS Class II Behavior)[1]

Executive Summary: The Physicochemical Barrier

This compound (2-MTC) presents a classic "Brick Dust" profile.[1] While the thiazole ring provides moderate lipophilicity (LogP ~0.8–1.5), the carboxamide moiety creates a rigid crystal lattice via strong intermolecular hydrogen bonding (N-H[1]···O=C).

The Core Problem: High lattice energy


1The Solution:1

Troubleshooting Category: Solubility & Dissolution

Issues related to precipitation in media, poor wetting, and low extraction yields.[1]

Q1: Why does my formulation precipitate immediately upon dilution in phosphate buffer (pH 6.8)?

Diagnosis: This is a "Spring and Parachute" failure. The thiazole nitrogen is weakly basic (pKa ~2.5).[1] In acidic media (stomach, pH 1.2), the nitrogen protonates, increasing solubility.[1] When the formulation transitions to the neutral pH of the intestine (pH 6.8), the molecule deprotonates and reverts to its neutral, intrinsic solubility (

1

Protocol: The "Parachute" Stabilization Strategy You need a crystallization inhibitor (polymer) to maintain supersaturation.[1]

  • Switch Polymer: If using PEG 400, switch to HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA64 .[1] These polymers interact with the amide group via hydrogen bonding, preventing nucleation.[1]

  • Experiment: Run a solvent-shift precipitation assay.

    • Dissolve 2-MTC in DMSO.

    • Inject into pH 6.8 buffer containing 0.1% polymer.[1]

    • Monitor turbidity (UV 600nm) over 4 hours.[1]

    • Pass Criteria: No turbidity increase for >120 minutes.

Q2: How do I select the right Amorphous Solid Dispersion (ASD) method?

Answer: The choice depends on the thermal stability of your specific 2-MTC derivative and your solvent constraints.[1]

  • Hot Melt Extrusion (HME): Preferred for solvent-free processing but requires the drug to be stable at its melting point (

    
    ).[1]
    
  • Spray Drying (SD): Essential if your derivative degrades before melting or has a very high

    
     (>200°C).[1]
    

Decision Matrix & Workflow:

ASD_WorkflowStartStart: 2-MTC FormulationCheckTmCheck Melting Point (Tm)& Decomposition (Td)Start->CheckTmDecision1Is Tm < Td - 20°C?CheckTm->Decision1HMEHot Melt Extrusion (HME)(Solvent-Free)Decision1->HMEYes (Stable Melt)SDSpray Drying (SD)(Solvent Required)Decision1->SDNo (Degrades)ProcessHME1. Mix with PVPVA642. Extrude @ Tm + 10°C3. Mill ExtrudateHME->ProcessHMEProcessSD1. Dissolve in DCM/MeOH2. Atomize (N2 gas)3. Collect Amorphous PowderSD->ProcessSDAnalysisValidation:DSC (No Tm peak)PXRD (Halo pattern)ProcessHME->AnalysisProcessSD->Analysis

Figure 1: Decision workflow for manufacturing Amorphous Solid Dispersions (ASD) of thiazole-carboxamides.

Troubleshooting Category: Permeability & Absorption

Issues related to Caco-2 flux, efflux pumps, and oral bioavailability (F%).

Q3: My compound dissolves but shows low plasma exposure (low AUC). Is it P-gp efflux?

Diagnosis: Thiazole carboxamides are frequent substrates for P-glycoprotein (P-gp) efflux transporters, limiting intestinal uptake.[1]

Validation Protocol:

  • In Vitro: Perform a bidirectional Caco-2 permeability assay.

    • Calculate Efflux Ratio (ER) =

      
      .[1]
      
    • If ER > 2.0, efflux is active.[1]

  • In Vivo: Co-administer with a P-gp inhibitor (e.g., Verapamil or Ritonavir) in rodents.[1] If AUC increases >2-fold, efflux is the cause.[1]

Formulation Fix: Incorporate TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) or Cremophor EL in your formulation.[1] These surfactants inhibit P-gp efflux while simultaneously improving wetting.[1]

Q4: Can I use Lipid-Based Formulations (SEDDS) for this compound?

Answer: Yes, but only if the LogP is sufficiently high (>2.0).[1] For the core this compound (LogP ~1.0), lipid solubility may be too low to carry a therapeutic dose.[1]

  • Rule of Thumb: Solubility in oil phase must be >50 mg/mL to be viable for SEDDS.[1]

  • Test: Screen solubility in Capryol 90 and Labrafil M 1944 CS . If solubility is <10 mg/mL, abandon lipids and stick to Amorphous Solid Dispersions (ASD).[1]

Experimental Protocols

Protocol A: Kinetic Solubility Screening (The "Spring" Potential)

Determine the maximum transient concentration achievable before precipitation.

Materials: 2-MTC stock (10mM in DMSO), FaSSIF (Fasted State Simulated Intestinal Fluid), UV Plate Reader.[1]

  • Preparation: Aliquot 198 µL of FaSSIF into a 96-well UV-transparent plate.

  • Spike: Add 2 µL of 2-MTC stock (final conc. 100 µM). Mix immediately.

  • Monitor: Measure Absorbance (λ = 280-320 nm) every 30 seconds for 2 hours.

  • Data Analysis:

    • Stable Absorbance = Soluble.[1]

    • Increasing Absorbance (Scattering) = Precipitation.[1]

    • Result: This defines the "maintenance time" of your supersaturated state.[1]

Protocol B: Preparation of Ternary Solid Dispersion

Enhancing stability using a surfactant.

Ratio: Drug : Polymer (HPMC-AS) : Surfactant (SLS) = 20 : 75 : 5 (w/w/w).[1]

  • Dissolution: Dissolve all components in a solvent blend (Dichloromethane:Methanol 1:1). Total solids content: 10%.[1]

  • Evaporation: Rotary evaporate at 40°C under reduced pressure until a dry film forms.

  • Drying: Vacuum dry the film at 40°C for 24 hours to remove residual solvent.[1]

  • Milling: Cryo-mill the solid to a fine powder (<150 µm).

  • QC: Verify amorphicity via PXRD (Powder X-Ray Diffraction). You should see no sharp Bragg peaks.[1]

Quantitative Data Summary

ParameterNative Crystalline 2-MTCAmorphous Formulation (ASD)Mechanism of Action
Aqueous Solubility < 0.1 mg/mL (Est.)> 2.0 mg/mL (Transient)Disruption of lattice energy
Dissolution Rate Slow (Linear)Rapid (Burst)Increased surface area & wetting
Melting Point > 145°CN/A (Glass Transition

)
Phase transition
Efflux Ratio Likely > 2.0< 1.5 (with TPGS)P-gp Inhibition by excipients

References

  • Thiazole Carboxamide Scaffold Properties

    • Vertex AI Search Result 1.13: Sigma-Aldrich.[1][2] (n.d.). 2-Methylthiazole-4-carboxylic acid.[1][2][3][4] Retrieved from [1]

    • Context: Confirms solid state, melting point (145-150°C), and chemical identity.[1][2]

  • Bioavailability & Formulation of Thiazoles

    • Mishra, B., et al. (2023).[1][5][6] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.[1] Retrieved from [1]

    • Context: Discusses ADME profiles, lipophilicity, and biological activity of structurally rel
  • Amorphous Solid Dispersion Mechanisms

    • Baghel, S., Cathcart, H., & O'Reilly, N. J.[1] (2016).[1][5] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques, Characterization and Stability Problems. Journal of Pharmaceutical Sciences.

    • Context: Authoritative source on HME and Spray Drying decision trees (Standard industry reference for Protocol Q2).
  • P-gp Efflux in Thiazole Derivatives

    • Li, Y., et al. (2012).[1][4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. Retrieved from [1]

    • Context: Highlights the need for optimization of oral bioavailability in this specific chemical class.

Technical Guide: Resolving Ambiguous NMR Peaks in 2-Methylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ambiguous NMR Peaks in 2-Methylthiazole-4-carboxamide Role: Senior Application Scientist Audience: Researchers, Drug Discovery Chemists

Introduction Characterizing small heteroaromatic scaffolds like This compound often presents deceptive simplicity. While the molecule has few protons, the interplay of restricted amide rotation , quadrupolar broadening , and quaternary carbon density creates a "perfect storm" for spectral ambiguity.

This guide addresses the specific spectroscopic challenges of this scaffold. It moves beyond basic assignment to provide a mechanistic understanding of why these ambiguities exist and how to resolve them using advanced NMR techniques.

Part 1: The Proton ( H) Spectrum – Resolving the Amide/Aromatic Overlap

Q1: Why do I see two distinct, broad singlets in the 7.0–8.0 ppm region instead of one integrated amide signal?

Technical Insight: This is a classic manifestation of restricted rotation around the C(O)–N bond. The amide bond possesses significant double-bond character (


) due to resonance delocalization from the nitrogen lone pair into the carbonyl.

In this compound, this creates two non-equivalent environments for the amide protons:

  • 
     : Trans to the carbonyl oxygen (usually more shielded).
    
  • 
     : Cis to the carbonyl oxygen (usually more deshielded due to anisotropy).
    

On the NMR timescale at room temperature (298 K), the rotation is slow (


), resulting in two distinct peaks rather than a time-averaged singlet.

Troubleshooting Protocol: Variable Temperature (VT) Coalescence To confirm these are rotamers and not impurities:

  • Solvent: Use DMSO-

    
     (high boiling point).
    
  • Experiment: Acquire

    
    H spectra at 298 K, 323 K, and 348 K.
    
  • Observation: As temperature increases, the rotation rate (

    
    ) increases. The two broad singlets will broaden further, move toward each other, and eventually coalesce into a single sharp peak once the fast exchange limit is reached.
    
Q2: The Thiazole H-5 proton is overlapping with the amide peaks. How do I definitively distinguish them?

Technical Insight: The Thiazole H-5 is an aromatic proton, while the amide protons are labile. Their chemical shifts are often dangerously close (~8.0 ppm) depending on concentration and solvent.

The Solution: The "D


O Shake" & HSQC Filter 
Do not rely solely on integration.
  • D

    
    O Exchange:  Add 1-2 drops of D
    
    
    
    O to the NMR tube and shake.
    • Result: Amide protons (N-H) will exchange with deuterium and disappear (or diminish significantly). The Thiazole H-5 (C-H) is non-labile and will remain visible.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Run a standard

      
      H-
      
      
      
      C HSQC.
    • Logic: The Thiazole H-5 is attached to a carbon (C-5). It will show a strong cross-peak to the C-5 carbon signal (~120-130 ppm). Amide protons are attached to Nitrogen; they will show no correlation in a standard HSQC spectrum.

Part 2: The Carbon ( C) Spectrum – Assigning Quaternary Carbons

Q3: I have three quaternary carbons (C-2, C-4, C=O) in the 150–170 ppm range. How do I assign them without guesswork?

Technical Insight: This is the most common error in thiazole assignment. Chemical shift tables are insufficient because substituent effects can invert the order of C-2 and C=O. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.[1][2]

The HMBC Logic Chain:

  • Step 1: Anchor with the Methyl Group.

    • Identify the Methyl protons (~2.7 ppm).

    • Look for a strong 3-bond correlation (

      
      ) in the HMBC.
      
    • Target: The carbon correlating to the methyl protons is Thiazole C-2 . (The methyl is at position 2; it "sees" C-2).

  • Step 2: Assign Thiazole C-5 and C-4.

    • Identify the H-5 proton (verified via HSQC).

    • H-5 will show a strong 2-bond correlation (

      
      )  to C-4  (quaternary) and a weak/strong correlation to C-2 .
      
    • Differentiation: C-4 is usually shifted upfield (~145-150 ppm) relative to C-2 (~160-170 ppm) due to the lack of the electronegative nitrogen double bond directly within the path.

  • Step 3: Isolate the Carbonyl (C=O).

    • The Carbonyl carbon will show correlations only to the Amide protons (if visible/slow exchange) and potentially a weak 3-bond correlation from H-5.

    • Definitive Check: If you assigned C-2 via the methyl group, and C-4 via H-5, the remaining quaternary peak in the downfield region is the Amide C=O .

Data Summary Table: Expected Shifts (DMSO-


) 
PositionNucleusTypeApprox.[1][3][4][5] Shift (

)
Key Correlation (HMBC)
2-Me

H
Singlet2.7 ppmCorrelates to C-2
H-5

H
Singlet8.2 ppmCorrelates to C-4 , C-2
NH


H
Broad s (x2)7.5, 7.8 ppmCorrelates to C=O
C-2

C
Quaternary~166 ppmFrom 2-Me protons
C=O

C
Quaternary~162 ppmFrom NH

protons
C-4

C
Quaternary~148 ppmFrom H-5 proton
C-5

C
Methine (CH)~125 ppmDirect HSQC to H-5

Part 3: Advanced Verification & Workflow

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for resolving these specific spectral ambiguities.

NMR_Assignment_Workflow Start Ambiguous NMR Spectrum (this compound) Step1 1. Analyze 1H Spectrum (7.0 - 8.5 ppm region) Start->Step1 Decision1 Are there 3 peaks in aromatic region? Step1->Decision1 Action_D2O Protocol: D2O Shake Test Decision1->Action_D2O Yes (Overlap) Result_Exchange Peaks Disappear? (Labile Amide Protons) Action_D2O->Result_Exchange Result_Stable Peak Persists? (Thiazole H-5) Action_D2O->Result_Stable Step2 2. HSQC Experiment Result_Stable->Step2 HSQC_Logic Does 8.2 ppm peak correlate to a carbon (~125 ppm)? Step2->HSQC_Logic Step3 3. HMBC Experiment (Quaternary Assignment) HSQC_Logic->Step3 Yes (Confirmed H-5) HMBC_Me Methyl (2.7 ppm) -> C-Quat A Step3->HMBC_Me HMBC_H5 H-5 (8.2 ppm) -> C-Quat B Step3->HMBC_H5 Assign_C2 Assign C-Quat A as C-2 (Thiazole Ring) HMBC_Me->Assign_C2 Assign_C4 Assign C-Quat B as C-4 (Thiazole Ring) HMBC_H5->Assign_C4 Assign_CO Remaining C-Quat is C=O (Amide) Assign_C2->Assign_CO Assign_C4->Assign_CO

Caption: Logic flow for distinguishing labile amide protons from the aromatic H-5 and assigning quaternary carbons using heteronuclear correlations.

Part 4: Experimental Protocols

Protocol A: D O Exchange (Rapid Identification)
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition 1: Acquire a standard 1H spectrum (16 scans).

  • Addition: Add 2 drops of D

    
    O (99.9%) directly to the NMR tube.
    
  • Mixing: Cap and shake vigorously for 10 seconds. Allow to settle.

  • Acquisition 2: Acquire a second 1H spectrum immediately.

  • Analysis: Overlay the spectra. The amide signals (7.0-8.0 ppm) will vanish or reduce significantly. The H-5 signal will remain constant (accounting for slight dilution).

Protocol B: Optimizing HMBC for Thiazoles

Thiazole ring couplings can be small. Standard HMBC parameter sets are often optimized for


 Hz.
  • Recommendation: If correlations are missing (specifically H-5 to C-2), re-run the HMBC with a long-range delay optimized for 5 Hz (approx. 100 ms delay). This enhances sensitivity for the smaller 4-bond couplings often seen in heteroaromatics [1].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

Sources

Validation & Comparative

Navigating the Synthesis of 2-Methylthiazole-4-carboxamide: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Among these, 2-Methylthiazole-4-carboxamide stands as a molecule of interest, though its direct and reproducible synthesis in published literature can be elusive. This guide provides a comprehensive analysis of the most plausible synthetic routes to this compound, focusing on the reproducibility of each step. We will delve into the critical parameters, potential pitfalls, and alternative strategies, supported by experimental data from analogous transformations reported in the literature.

Unveiling the Synthetic Challenge

A direct, one-pot synthesis of this compound from simple starting materials is not well-documented in readily accessible scientific literature. This necessitates a multi-step approach, typically involving the initial synthesis of the corresponding carboxylic acid followed by an amidation reaction. The reproducibility of the final product, therefore, hinges on the successful and consistent execution of each of these preceding steps.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and referenced approach to synthesize this compound involves two key transformations:

  • Hantzsch Thiazole Synthesis: Formation of the 2-methylthiazole-4-carboxylic acid core.

  • Amidation: Conversion of the carboxylic acid to the final carboxamide.

Synthetic Pathway Thioacetamide Thioacetamide Hantzsch Synthesis Hantzsch Synthesis Thioacetamide->Hantzsch Synthesis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Hantzsch Synthesis 2-Methylthiazole-4-carboxylic acid ethyl ester 2-Methylthiazole-4-carboxylic acid ethyl ester Hantzsch Synthesis->2-Methylthiazole-4-carboxylic acid ethyl ester Hydrolysis Hydrolysis 2-Methylthiazole-4-carboxylic acid ethyl ester->Hydrolysis 2-Methylthiazole-4-carboxylic acid 2-Methylthiazole-4-carboxylic acid Hydrolysis->2-Methylthiazole-4-carboxylic acid Amidation Amidation 2-Methylthiazole-4-carboxylic acid->Amidation This compound This compound Amidation->this compound

Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Precursor - 2-Methylthiazole-4-carboxylic acid

Method 1: Hantzsch Synthesis of Ethyl 2-Methyl-4-thiazolecarboxylate

A robust and high-yielding one-pot procedure for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been reported, which can be adapted for our target precursor.[2] An improved process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates also provides valuable insights into the reaction conditions.[3]

Experimental Protocol:

  • To a solution of thioacetamide (1.0 eq) in acetonitrile, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • A slight exotherm may be observed. Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add triethylamine (2.5 eq) dropwise.

  • Stir the mixture for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-4-thiazolecarboxylate.

Method 2: Hydrolysis to 2-Methylthiazole-4-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.

Experimental Protocol:

  • Dissolve the crude ethyl 2-methyl-4-thiazolecarboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4.

  • The precipitated 2-Methylthiazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Comparative Data for Precursor Synthesis:

ParameterHantzsch Thiazole Synthesis (Ester)Hydrolysis
Starting Materials Thioacetamide, Ethyl 2-chloroacetoacetateEthyl 2-methyl-4-thiazolecarboxylate, Base (NaOH/KOH)
Solvent AcetonitrileEthanol/Water
Reaction Time 3-6 hours2-4 hours
Typical Yield 85-95% (for analogous systems)[3]>90% (generally quantitative)
Purification Extraction and concentrationFiltration of precipitate

Key Considerations for Reproducibility:

  • Purity of Starting Materials: The purity of thioacetamide and ethyl 2-chloroacetoacetate is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: While the Hantzsch synthesis is often performed at room temperature, gentle heating might be required for less reactive substrates. Careful control of the exotherm during the addition of reagents is important.

  • pH Adjustment in Hydrolysis: Precise pH control during the acidification step is critical for the complete precipitation of the carboxylic acid.

Part 2: Amidation of 2-Methylthiazole-4-carboxylic acid

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. The choice of method can significantly impact the yield, purity, and reproducibility of the final product.

Method 1: Thionyl Chloride Mediated Amidation

This is a classic and often high-yielding method that proceeds via an acyl chloride intermediate. A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been reported to be efficient.[4]

Experimental Protocol:

  • Suspend 2-Methylthiazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a fresh portion of an aprotic solvent.

  • Bubble ammonia gas through the solution at 0 °C or add a solution of aqueous ammonia dropwise.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • The product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

Amidation_Thionyl_Chloride Carboxylic Acid Carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Carboxylic Acid->Acyl Chloride Formation SOCl2 SOCl2 SOCl2->Acyl Chloride Formation Acyl Chloride Acyl Chloride Acyl Chloride Formation->Acyl Chloride Amidation Amidation Acyl Chloride->Amidation Ammonia Ammonia Ammonia->Amidation Carboxamide Carboxamide Amidation->Carboxamide

Workflow for thionyl chloride mediated amidation.
Method 2: Peptide Coupling Reagent Mediated Amidation

The use of modern coupling reagents offers a milder and often more controlled approach to amide bond formation. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) are commonly used.[5]

Experimental Protocol:

  • Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C to form the active ester.

  • Add a source of ammonia, such as ammonium chloride (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Comparative Data for Amidation Methods:

ParameterThionyl Chloride MethodPeptide Coupling Method (EDC/HOBt)
Reagents Thionyl Chloride, AmmoniaEDC, HOBt, Ammonium Chloride, Base
Reaction Conditions Reflux, potentially harshMild, room temperature
Workup Quenching and extraction/filtrationMore extensive aqueous workup
Potential Side Reactions Decomposition of sensitive functional groupsRacemization (if chiral centers are present)
Typical Yield Generally high (70-90%)Good to high (60-90%)

Key Considerations for Reproducibility:

  • Moisture Sensitivity: The acyl chloride intermediate in the thionyl chloride method is highly sensitive to moisture and must be handled under anhydrous conditions.

  • Purity of the Carboxylic Acid: The purity of the starting carboxylic acid is paramount for a clean amidation reaction. Any unreacted starting materials from the previous step can complicate the purification of the final product.

  • Choice of Base: In the peptide coupling method, the choice and amount of the non-nucleophilic base are critical to deprotonate the ammonium salt and drive the reaction to completion without causing side reactions.

  • Purification: The final product, this compound, will likely require purification by recrystallization or column chromatography to obtain a high degree of purity. The choice of solvent for these techniques will need to be determined empirically.

Characterization and Data Interpretation

For any synthetic result to be considered reproducible, thorough characterization of the final product is essential. Based on the structure of this compound, the following analytical data would be expected:

  • ¹H NMR: A singlet for the methyl group on the thiazole ring, a singlet for the thiazole proton, and two broad singlets for the amide protons.

  • ¹³C NMR: Resonances for the methyl carbon, the two thiazole ring carbons, the quaternary thiazole carbon, and the carbonyl carbon of the amide.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C5H6N2OS, MW: 142.18).

  • Melting Point: A sharp melting point range for a pure, crystalline solid.

Conclusion and Recommendations

The synthesis of this compound is a feasible endeavor for a competent synthetic chemist. However, the lack of a direct, published protocol necessitates a careful and methodical approach. For the highest chance of reproducibility, we recommend the following workflow:

  • Synthesize the precursor, 2-Methylthiazole-4-carboxylic acid, via the Hantzsch synthesis of its ethyl ester followed by hydrolysis. This two-step sequence is based on well-established and high-yielding transformations.

  • For the amidation step, the choice between the thionyl chloride and peptide coupling methods will depend on the scale of the reaction and the available resources. For smaller-scale laboratory preparations where mild conditions are preferred, the EDC/HOBt coupling method is recommended. For larger-scale synthesis where cost and atom economy are primary concerns, the thionyl chloride method may be more suitable, provided that anhydrous conditions can be strictly maintained.

  • Thorough purification and characterization of the final product are non-negotiable for ensuring the reproducibility and validity of the obtained results.

By following the detailed protocols and considering the key parameters for reproducibility outlined in this guide, researchers can confidently approach the synthesis of this compound and contribute to the collective knowledge surrounding this important chemical scaffold.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1185-1191. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155099. [Link]

  • Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Journal of Chemical Crystallography, 50(4), 305-314. [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.326 (1955); Vol. 25, p.35 (1945). [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 3, p.73 (1955); Vol. 21, p.8 (1941). [Link]

  • Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Chemical and Pharmaceutical Bulletin, 65(1), 74-83. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Journal of Fluorine Chemistry, 125(3), 409-413. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates.
  • 2-Methyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5971. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1404. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 120. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 7(5), e37568. [Link]

  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Chimica Techno Acta, 9(4), 2022. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(118), 97596-97602. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584-2588. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-Methylthiazole-4-carboxamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Methylthiazole-4-carboxamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your research.

Understanding the Hazard Profile of this compound

While a comprehensive hazard profile for this compound is not extensively documented in all public databases, data from structurally similar thiazole derivatives provide critical insights into its potential risks. Thiazole-containing compounds are prevalent in pharmaceuticals and bioactive molecules, and their handling requires a cautious approach.[1][2][3][4]

Based on available Safety Data Sheets (SDS) for related compounds, the primary hazards associated with thiazole derivatives include:

  • Skin Irritation: May cause skin irritation upon contact.[5][6][7][8]

  • Eye Irritation: Can cause serious eye irritation.[5][6][7][8]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[6]

  • Potential for Allergic Reaction: Some derivatives may cause an allergic skin reaction.[7][9][10]

Given these potential hazards, a robust PPE plan is not merely a recommendation but a necessity for safe laboratory operations.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The fundamental principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Task-Specific PPE cluster_2 Recommended PPE cluster_3 Disposal Start Start: Handling This compound Assess_Task Assess the Task Start->Assess_Task Weighing Weighing/Handling Solid Assess_Task->Weighing Solid Form Dissolving Dissolving in Solvent Assess_Task->Dissolving Solution Prep Reaction Running a Reaction Assess_Task->Reaction In-Process PPE_Weighing - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat - Use in a Ventilated Enclosure Weighing->PPE_Weighing PPE_Dissolving - Nitrile Gloves (consider double-gloving) - Chemical Splash Goggles - Lab Coat - Work in a Fume Hood Dissolving->PPE_Dissolving PPE_Reaction - Nitrile or Neoprene Gloves - Chemical Splash Goggles and Face Shield - Chemical Resistant Apron over Lab Coat - Work in a Fume Hood Reaction->PPE_Reaction Disposal Dispose of Contaminated PPE and Chemical Waste PPE_Weighing->Disposal PPE_Dissolving->Disposal PPE_Reaction->Disposal

Caption: Decision workflow for selecting appropriate PPE.

Detailed PPE Protocols

Eye and Face Protection

Causality: The eyes are particularly vulnerable to chemical splashes and airborne particles. Thiazole derivatives are known to cause serious eye irritation.[5][6][7][8]

  • Minimum Requirement: At all times when in the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Procedures with Splash Hazard: When dissolving the compound, performing liquid transfers, or running reactions, upgrade to chemical splash goggles. For tasks with a significant splash potential, a face shield should be worn in conjunction with chemical splash goggles.[11]

Skin and Body Protection

Causality: Direct skin contact can lead to irritation or potential allergic reactions.[5][6][7] Protective clothing prevents accidental contact with the skin.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with solutions. Always inspect gloves for any signs of degradation or punctures before use.[12]

    • Technique: When working with solutions for extended periods, consider double-gloving. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[12] Wash hands thoroughly after removing gloves.[5][6][7][8][10][13]

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Additional Protection: For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[14]

Respiratory Protection

Causality: Inhalation of fine powders or aerosols can cause respiratory tract irritation.[6]

  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls. Always handle solid this compound in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[5][6][7][8][13]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the concentration of airborne contaminants.[11][12] A comprehensive respiratory protection program, including fit testing and training, is essential if respirators are used.

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile glovesLab coatUse in a ventilated enclosure
Preparing Solutions Chemical splash gogglesNitrile gloves (consider double-gloving)Lab coatWork in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLab coat and chemical-resistant apronWork in a chemical fume hood

Operational and Disposal Plans

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][6][7][13]

  • Avoid the formation of dust and aerosols.[5]

  • Keep containers tightly closed when not in use and store in a cool, dry place.[5][6][13]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[13]

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE and excess this compound, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Contaminated PPE: Dispose of gloves and other disposable PPE in the designated hazardous waste stream.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6][13] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]

By adhering to these rigorous safety protocols, you can ensure a safe and productive research environment when working with this compound.

References

  • European Chemicals Agency (ECHA). (n.d.). 2-methyl-2H-isothiazol-3-one - Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Al-wsabie, A. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 28(12), 4786.
  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • Ahmed, S. D., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35057-35073.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Yilmaz, I., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
  • Gali, M. L., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Methylthiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.